Bafrekalant
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
2256770-44-0 |
|---|---|
Formule moléculaire |
C29H31ClN6O2 |
Poids moléculaire |
531.0 g/mol |
Nom IUPAC |
(3-chloro-6-methoxy-2-pyridinyl)-[(1R,5S)-3-[[2-(4-propan-2-ylphenyl)imidazo[1,2-a]pyrimidin-3-yl]methyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone |
InChI |
InChI=1S/C29H31ClN6O2/c1-18(2)19-5-7-20(8-6-19)26-24(35-14-4-13-31-29(35)33-26)17-34-15-21-9-10-22(16-34)36(21)28(37)27-23(30)11-12-25(32-27)38-3/h4-8,11-14,18,21-22H,9-10,15-17H2,1-3H3/t21-,22+ |
Clé InChI |
VDKJCAWGDJJKNL-SZPZYZBQSA-N |
SMILES isomérique |
CC(C)C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)CN4C[C@H]5CC[C@@H](C4)N5C(=O)C6=C(C=CC(=N6)OC)Cl |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)CN4CC5CCC(C4)N5C(=O)C6=C(C=CC(=N6)OC)Cl |
Origine du produit |
United States |
Foundational & Exploratory
Baxdrostat: A Deep Dive into the Mechanism of Action for Resistant Hypertension
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Resistant hypertension, defined as blood pressure that remains uncontrolled despite the use of three or more antihypertensive agents of different classes, including a diuretic, represents a significant clinical challenge and an area of major unmet medical need. Elevated aldosterone levels are increasingly recognized as a key contributor to the pathophysiology of resistant hypertension, driving sodium and water retention, endothelial dysfunction, inflammation, and fibrosis. Baxdrostat (formerly CIN-107 or RO6836191) is a novel, potent, and highly selective oral inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the final step of aldosterone biosynthesis in the adrenal glands. This technical guide provides an in-depth analysis of the mechanism of action of baxdrostat, supported by a comprehensive review of preclinical and clinical data. We will explore its molecular target, pharmacodynamic effects on the renin-angiotensin-aldosterone system (RAAS), and its clinical efficacy and safety profile in patients with resistant hypertension. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals working in the fields of cardiovascular and renal medicine.
Introduction: The Role of Aldosterone in Resistant Hypertension
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and fluid and electrolyte balance. Inappropriate activation of this system, leading to excessive aldosterone production, is a well-established driver of hypertension and associated end-organ damage. Aldosterone, a mineralocorticoid hormone, acts on the mineralocorticoid receptor (MR) in the distal nephron of the kidney to increase sodium and water reabsorption and potassium excretion, thereby expanding blood volume and elevating blood pressure.[1] Beyond its effects on blood pressure, aldosterone has been implicated in promoting inflammation, fibrosis, and remodeling in the heart, kidneys, and vasculature, contributing to the progression of cardiovascular and renal disease.[2]
In a significant proportion of patients with resistant hypertension, elevated aldosterone levels, often independent of renin, are a primary underlying cause. While mineralocorticoid receptor antagonists (MRAs) like spironolactone and eplerenone are effective in this population, their use can be limited by side effects such as hyperkalemia and anti-androgenic or progestogenic effects due to their non-specific binding to other steroid receptors.[3] This has driven the development of a new class of drugs, the aldosterone synthase inhibitors (ASIs), which aim to directly reduce the production of aldosterone at its source.
Molecular Mechanism of Action: Selective Inhibition of Aldosterone Synthase (CYP11B2)
Baxdrostat's primary mechanism of action is the potent and highly selective inhibition of aldosterone synthase, an enzyme encoded by the CYP11B2 gene.[1] Aldosterone synthase is a mitochondrial cytochrome P450 enzyme located in the zona glomerulosa of the adrenal cortex and is responsible for the conversion of 11-deoxycorticosterone to aldosterone in a three-step process.
A critical challenge in the development of ASIs has been achieving selectivity for CYP11B2 over the closely related enzyme 11β-hydroxylase (CYP11B1), which is responsible for the final step of cortisol synthesis in the zona fasciculata and shares 93% sequence homology with CYP11B2.[2] Inhibition of CYP11B1 can lead to a reduction in cortisol production, potentially causing adrenal insufficiency.
Baxdrostat has demonstrated a high degree of selectivity for CYP11B2 over CYP11B1, with a reported selectivity ratio of 100:1 in preclinical studies. This selectivity is crucial for its favorable safety profile, as it allows for the effective reduction of aldosterone levels without significantly impacting cortisol production.
Pharmacodynamics: Effects on the Renin-Angiotensin-Aldosterone System
Clinical studies have consistently demonstrated that baxdrostat leads to a dose-dependent reduction in plasma and urine aldosterone concentrations. This inhibition of aldosterone synthesis results in a compensatory increase in plasma renin activity, a predictable physiological response to the reduction in aldosterone-mediated sodium and water retention and the subsequent decrease in blood pressure. Importantly, even at doses that achieve maximal suppression of aldosterone, baxdrostat has not been shown to significantly affect cortisol levels, confirming its high selectivity in a clinical setting.
Preclinical Evidence
Preclinical studies in cynomolgus monkeys demonstrated that baxdrostat effectively inhibited aldosterone synthesis without affecting the adrenocorticotropic hormone (ACTH)-induced rise in cortisol. These studies provided the initial proof-of-concept for the selective inhibition of CYP11B2 by baxdrostat.
Clinical Trial Data
Data from numerous clinical trials in human subjects have substantiated the pharmacodynamic effects of baxdrostat.
Table 1: Summary of Pharmacodynamic Effects of Baxdrostat in Clinical Trials
| Trial | Population | Baxdrostat Dose | Change in Plasma Aldosterone | Change in Plasma Renin Activity | Change in Serum Cortisol | Reference |
| Phase 1 | Healthy Volunteers | 0.5 mg, 1.5 mg, 2.5 mg, 5.0 mg daily for 10 days | Dose-dependent reduction (approx. 51-73% on day 10) | Not reported | No meaningful impact | |
| BrigHTN (Phase 2) | Resistant Hypertension | 0.5 mg, 1 mg, 2 mg daily for 12 weeks | Dose-dependent decrease | Increased at 1 mg and 2 mg doses | No effect | |
| HALO (Phase 2) | Uncontrolled Hypertension | 0.5 mg, 1 mg, 2 mg daily for 8 weeks | All 3 doses reduced serum aldosterone | Highest dose significantly increased plasma renin activity | Not reported | |
| BaxHTN (Phase 3) | Uncontrolled or Resistant Hypertension | 1 mg, 2 mg daily for 12 weeks | Significantly lowered | Not reported | No effect | |
| FigHTN (Phase 2) | CKD and Uncontrolled Hypertension | Low-dose (0.5-1mg), High-dose (2-4mg) for 26 weeks | Not explicitly reported, but implied by mechanism | Not reported | Not reported |
Clinical Efficacy in Resistant Hypertension
Multiple clinical trials have evaluated the efficacy of baxdrostat in lowering blood pressure in patients with resistant hypertension.
The BrigHTN Trial (Phase 2)
The BrigHTN trial was a multicenter, randomized, double-blind, placebo-controlled, dose-ranging study that enrolled patients with treatment-resistant hypertension.
Experimental Protocol: BrigHTN Trial
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group, dose-ranging.
-
Participants: 274 adults with resistant hypertension (seated BP ≥130/80 mmHg on ≥3 antihypertensive agents, including a diuretic).
-
Intervention: Placebo, baxdrostat 0.5 mg, 1 mg, or 2 mg once daily for 12 weeks.
-
Primary Endpoint: Change from baseline in seated systolic blood pressure (SBP) at week 12.
-
Hormone Analysis: Plasma aldosterone, renin activity, and cortisol were measured at baseline and at the end of the treatment period. The specific analytical method was not detailed in the primary publication, but LC-MS/MS is the standard for such trials.
Table 2: Key Efficacy Results from the BrigHTN Trial
| Treatment Group | N | Baseline Seated SBP (mmHg) | Change from Baseline in Seated SBP (mmHg) | Placebo-Corrected Difference in Seated SBP (mmHg) (95% CI) | P-value |
| Placebo | 69 | 148.1 | -9.4 | - | - |
| Baxdrostat 0.5 mg | 69 | 148.5 | -12.1 | -2.7 (-8.1 to 2.7) | 0.32 |
| Baxdrostat 1 mg | 69 | 147.5 | -17.5 | -8.1 (-13.5 to -2.8) | 0.003 |
| Baxdrostat 2 mg | 67 | 149.0 | -20.3 | -11.0 (-16.4 to -5.5) | <0.001 |
Data from Freeman MW, et al. N Engl J Med. 2023.
The BaxHTN and Bax24 Trials (Phase 3)
The positive results from the BrigHTN trial led to the initiation of the Phase 3 program, including the BaxHTN and Bax24 trials.
Experimental Protocol: BaxHTN and Bax24 Trials
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group.
-
Participants: Patients with uncontrolled or resistant hypertension.
-
Intervention: Placebo, baxdrostat 1 mg, or 2 mg once daily.
-
Primary Endpoint:
-
BaxHTN: Change from baseline in mean seated SBP at 12 weeks.
-
Bax24: Change from baseline in 24-hour ambulatory SBP at 12 weeks.
-
-
Hormone Analysis: Plasma aldosterone and cortisol levels were assessed. Specific analytical methods were not detailed in the high-level results announcements but are expected to be by validated LC-MS/MS assays.
Table 3: Key Efficacy Results from the BaxHTN and Bax24 Trials
| Trial | Treatment Group | Placebo-Corrected Difference in SBP (mmHg) (95% CI) | P-value | Reference |
| BaxHTN | Baxdrostat 1 mg | -8.7 (-11.5 to -5.8) | <0.001 | |
| BaxHTN | Baxdrostat 2 mg | -9.8 (-12.6 to -7.0) | <0.001 | |
| Bax24 | Baxdrostat 2 mg | Statistically significant and highly clinically meaningful reduction (specific values not yet fully published) | <0.001 |
Beyond Blood Pressure: Potential for Cardiorenal Protection
Emerging evidence suggests that the benefits of baxdrostat may extend beyond blood pressure reduction. In an exploratory analysis of the Phase 2 FigHTN trial in patients with chronic kidney disease (CKD) and uncontrolled hypertension, baxdrostat was associated with a 55% reduction in the urinary albumin-to-creatinine ratio (UACR) compared to placebo. Albuminuria is a key marker of kidney damage and an independent risk factor for cardiovascular events. This finding suggests that by directly targeting aldosterone, baxdrostat may have direct renoprotective effects.
References
The Pharmacokinetics and Pharmacodynamics of Baxdrostat: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baxdrostat (formerly CIN-107) is a novel, potent, and highly selective oral inhibitor of aldosterone synthase (encoded by the CYP11B2 gene).[1][2][3] It represents a promising therapeutic agent for conditions driven by excess aldosterone, most notably treatment-resistant and uncontrolled hypertension.[4][5] By directly targeting the final enzyme in the aldosterone synthesis pathway, baxdrostat effectively reduces aldosterone levels without significantly impacting cortisol production, a key limitation of earlier, less selective inhibitors. This document provides an in-depth technical guide to the pharmacokinetics (PK) and pharmacodynamics (PD) of baxdrostat, summarizing key clinical trial data, experimental methodologies, and its underlying mechanism of action.
Mechanism of Action
Baxdrostat exerts its therapeutic effect by inhibiting aldosterone synthase (CYP11B2), the enzyme responsible for the final steps of aldosterone biosynthesis in the adrenal zona glomerulosa. This direct inhibition leads to a reduction in circulating aldosterone. A critical feature of baxdrostat is its high selectivity for CYP11B2 over CYP11B1 (11β-hydroxylase), the enzyme responsible for the final step in cortisol synthesis. Preclinical and early clinical studies have demonstrated a selectivity of over 100-fold, which minimizes the risk of adrenal insufficiency and other cortisol-related adverse effects.
Pharmacokinetics
Baxdrostat is characterized by rapid oral absorption and a half-life that supports once-daily dosing. Pharmacokinetic parameters have been primarily defined through Phase 1 studies in healthy volunteers.
Absorption and Distribution
Following oral administration, baxdrostat is rapidly absorbed, with peak plasma concentrations (Cmax) typically observed within 2 to 4 hours. Plasma levels of the drug increase proportionally with ascending doses.
Metabolism and Excretion
A Phase 1 study in participants with varying degrees of renal function evaluated the pharmacokinetics of a single 10-mg dose of baxdrostat. The results indicated that renal impairment had no significant impact on the systemic exposure or clearance of baxdrostat. Plasma concentration-time curves were similar across all groups, from normal renal function to kidney failure. Approximately 12% of the drug was excreted in the urine in both the control group and the group with moderate to severe renal impairment, suggesting that dose adjustments for patients with kidney disease are likely unnecessary based on pharmacokinetic differences.
Drug-Drug Interactions
Given the high comorbidity of diabetes and hypertension, the potential for interaction with metformin has been studied. An in-vitro study indicated that baxdrostat inhibits the MATE1 and MATE2-K renal transporters, for which metformin is a substrate. However, a subsequent clinical study in healthy volunteers demonstrated that co-administration of baxdrostat did not significantly alter the plasma or urine pharmacokinetics of metformin, suggesting that dose adjustments are unlikely to be required when these drugs are used concomitantly.
Table 1: Summary of Baxdrostat Pharmacokinetic Parameters in Healthy Volunteers
| Parameter | Value | Source |
|---|---|---|
| Time to Peak Concentration (Tmax) | 2 - 4 hours | |
| Mean Half-life (t½) | ~26 - 31 hours | |
| Dose Proportionality | Plasma levels increase proportionally with dose | |
| Effect of Renal Impairment | No significant impact on systemic exposure or clearance |
| Urinary Excretion (unchanged) | ~12% in normal to severely impaired renal function | |
Pharmacodynamics
The pharmacodynamic effects of baxdrostat are characterized by a dose-dependent reduction in plasma aldosterone, a corresponding increase in plasma renin activity, and a subsequent reduction in blood pressure, all without a meaningful impact on cortisol levels.
Hormonal Effects
Clinical trials have consistently shown that baxdrostat leads to a dose-dependent reduction in plasma and urine aldosterone levels. In a Phase 1 multiple ascending dose study, doses of 1.5 mg and higher reduced plasma aldosterone by approximately 51% to 73% by day 10. Crucially, these studies also confirmed that baxdrostat has no meaningful impact on plasma cortisol levels, demonstrating its selective blockade of aldosterone synthase. An increase in the precursor levels of 11-deoxycorticosterone and 11-deoxycortisol was only observed at a dose of ≥90 mg, far exceeding the clinically effective doses.
Blood Pressure Effects
The primary therapeutic effect of baxdrostat is the lowering of systolic and diastolic blood pressure. This has been evaluated in several key clinical trials.
Table 2: Pharmacodynamic Effects of Baxdrostat on Aldosterone and Cortisol
| Dose | Change in Plasma Aldosterone | Change in Plasma Cortisol | Source |
|---|---|---|---|
| ≥ 1.5 mg (Healthy Volunteers) | ▼ 51% to 73% reduction (sustained) | No meaningful impact |
| 0.5 mg, 1 mg, 2 mg (Resistant HTN) | Dose-dependent reduction | No effect | |
Table 3: Summary of Blood Pressure Reduction in Key Phase 2 & 3 Clinical Trials
| Trial | Population | Dose | Placebo-Corrected Change in Systolic BP (SBP) | Source |
|---|---|---|---|---|
| BrigHTN (Phase 2) | Treatment-Resistant Hypertension | 1 mg | -8.1 mmHg | |
| 2 mg | -11.0 mmHg | |||
| HALO (Phase 2) | Uncontrolled Hypertension | 0.5, 1, 2 mg | Not statistically significant* | |
| BaxHTN (Phase 3) | Uncontrolled or Resistant HTN | 1 mg | -8.7 mmHg | |
| 2 mg | -9.8 mmHg |
Note: The HALO trial results were confounded by a large placebo effect and low adherence at some study sites. A post hoc analysis of adherent patients showed a significant placebo-corrected SBP decline of 7.9 mm Hg with the 2 mg dose.
Key Clinical Trial Methodologies
The clinical development of baxdrostat has involved rigorous, placebo-controlled trials to establish its efficacy and safety.
Phase 2 BrigHTN Trial (NCT04519658)
-
Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging trial.
-
Population: Patients with treatment-resistant hypertension, defined as having a blood pressure of 130/80 mm Hg or higher while on stable doses of at least three antihypertensive agents, including a diuretic.
-
Intervention: Patients were randomized to receive baxdrostat (0.5 mg, 1 mg, or 2 mg) or a matching placebo once daily for 12 weeks.
-
Primary Endpoint: The change in systolic blood pressure from baseline to week 12 for each baxdrostat group compared with the placebo group.
-
Workflow:
Simplified workflow for the Phase 2 BrigHTN clinical trial.
Phase 3 BaxHTN Program (e.g., NCT06034743)
-
Design: A multinational, randomized, double-blind, placebo-controlled Phase 3 program including the BaxHTN, BaxAsia, and Bax24 trials.
-
Population: Patients aged ≥18 years with uncontrolled hypertension (on ≥2 antihypertensive drugs) or resistant hypertension (on ≥3 antihypertensive drugs, including a diuretic), with a mean seated SBP of ≥140 mmHg to <170 mmHg at screening.
-
Intervention: Following a placebo run-in period, eligible participants were randomized (1:1:1) to receive baxdrostat 1 mg, baxdrostat 2 mg, or placebo once daily for 12 weeks, in addition to their background therapy.
-
Primary Endpoint: Change in mean seated office systolic blood pressure from baseline to Week 12 (for BaxHTN and BaxAsia) or ambulatory 24-hour average SBP (for Bax24).
Safety and Tolerability
Across clinical trials, baxdrostat has demonstrated a favorable safety and tolerability profile. Most treatment-emergent adverse events have been mild in severity. No instances of adrenocortical insufficiency have been reported in key trials. As expected from its mechanism of action, baxdrostat can cause mild, dose-dependent increases in serum potassium. In the BrigHTN trial, baxdrostat-related increases in potassium to ≥6.0 mmol/L occurred in two patients but did not recur after withdrawal and reinitiation of the drug. In the Phase 3 BaxHTN trial, potassium levels >6.0 mmol/L were reported in 2.3% of patients on 1 mg and 3.0% on 2 mg, compared to 0.4% with placebo.
Conclusion
Baxdrostat is a highly selective aldosterone synthase inhibitor with a pharmacokinetic profile that supports convenient once-daily dosing. Its pharmacodynamic effects are well-characterized, demonstrating a dose-dependent reduction in aldosterone and blood pressure without adversely affecting cortisol levels. Phase 2 and Phase 3 clinical trials have established its efficacy in patients with treatment-resistant and uncontrolled hypertension. With a generally favorable safety profile, baxdrostat represents a significant advancement and a promising new therapeutic option for managing hypertension, particularly in patient populations with aldosterone-driven disease.
References
- 1. mdpi.com [mdpi.com]
- 2. cardiometabolichealth.org [cardiometabolichealth.org]
- 3. drughunter.com [drughunter.com]
- 4. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldosterone synthase inhibitor “Baxdrostat” for resistant hypertension: A clinical approach or futuristic idea? - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Baxdrostat: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baxdrostat (formerly RO6836191 and CIN-107) is a potent and highly selective inhibitor of aldosterone synthase (encoded by the CYP11B2 gene).[1][2][3] This novel therapeutic agent is under development for conditions associated with elevated aldosterone levels, such as resistant hypertension and primary aldosteronism.[1][2] The selectivity of Baxdrostat for aldosterone synthase over 11β-hydroxylase (encoded by the CYP11B1 gene), the enzyme responsible for the final step in cortisol synthesis, is a key feature designed to minimize off-target hormonal side effects. This technical guide provides a comprehensive overview of the preclinical studies of Baxdrostat in animal models, focusing on its pharmacodynamics, pharmacokinetics, and safety profile.
Mechanism of Action and In Vitro Selectivity
Baxdrostat competitively inhibits aldosterone synthase, the enzyme that catalyzes the conversion of 11-deoxycorticosterone to aldosterone in the adrenal gland. Due to the high degree of homology (93%) between aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1), achieving selectivity has been a significant challenge in the development of aldosterone synthase inhibitors. In vitro studies using cell lines expressing recombinant human or cynomolgus monkey enzymes have demonstrated that Baxdrostat is a potent and highly selective inhibitor of aldosterone synthase.
Table 1: In Vitro Inhibitory Activity and Selectivity of Baxdrostat
| Enzyme Target | Species | Ki (nmol/L) | Selectivity Ratio (CYP11B1 Ki / CYP11B2 Ki) |
| Aldosterone Synthase (CYP11B2) | Human | 13 | >100-fold |
| 11β-hydroxylase (CYP11B1) | Human | >1300 | |
| Aldosterone Synthase (CYP11B2) | Cynomolgus Monkey | Not Reported | 800-fold |
| 11β-hydroxylase (CYP11B1) | Cynomolgus Monkey | Not Reported |
Signaling Pathway of Aldosterone Synthesis Inhibition
The following diagram illustrates the mechanism of action of Baxdrostat in the adrenal cortex.
Caption: Mechanism of Baxdrostat in inhibiting aldosterone synthesis.
Preclinical Pharmacodynamics in Cynomolgus Monkeys
Studies in cynomolgus monkeys have been instrumental in characterizing the in vivo effects of Baxdrostat.
Single-Dose Study with ACTH Challenge
In a key experiment, cynomolgus monkeys were administered a single oral dose of Baxdrostat followed by a synthetic adrenocorticotropic hormone (ACTH) challenge to stimulate steroidogenesis. This study aimed to assess the in vivo efficacy and selectivity of Baxdrostat.
Experimental Protocol: Single-Dose Pharmacodynamics in Cynomolgus Monkeys
-
Animal Model: Cynomolgus monkeys.
-
Housing and Acclimatization: Animals were housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. A period of acclimatization was allowed before the study commencement.
-
Drug Administration: Baxdrostat was administered orally as a single dose.
-
ACTH Challenge: A synthetic ACTH (tetracosactide) was administered to stimulate the adrenal glands.
-
Dose Groups: Various doses of Baxdrostat were tested, ranging from 0.035 mg/kg to 30 mg/kg.
-
Blood Sampling: Blood samples were collected at multiple time points to measure plasma concentrations of aldosterone, cortisol, and their precursors.
-
Analytical Methods: Hormone levels were quantified using validated analytical methods, likely liquid chromatography-mass spectrometry (LC-MS/MS).
Table 2: Effect of a Single Oral Dose of Baxdrostat on Aldosterone and Cortisol Levels in ACTH-Challenged Cynomolgus Monkeys
| Baxdrostat Dose (mg/kg) | Aldosterone Reduction (%) | Cortisol Levels |
| 0.035 | 70 | No significant change |
| up to 30 | 90 | No significant change |
At the highest dose of 30 mg/kg, an increase in the precursors 11-deoxycorticosterone and 11-deoxycortisol was observed.
Preclinical Toxicology in Cynomolgus Monkeys
Repeat-dose toxicology studies were conducted in cynomolgus monkeys to evaluate the safety profile of Baxdrostat.
Repeat-Dose Toxicology Studies
Experimental Protocol: Repeat-Dose Toxicology in Cynomolgus Monkeys
-
Animal Model: Cynomolgus monkeys.
-
Drug Administration: Baxdrostat was administered orally once daily for 4 weeks.
-
Dose Groups: 0, 1, 7, and 40 mg/kg/day.
-
Parameters Monitored: Clinical signs, body weight, food consumption, clinical chemistry, hematology, and urinalysis.
-
Histopathology: At the end of the study, a full necropsy was performed, and a comprehensive set of tissues was collected for histopathological examination.
Table 3: Summary of Findings from a 4-Week Repeat-Dose Toxicology Study in Cynomolgus Monkeys
| Dose Group (mg/kg/day) | Key Findings |
| 1 and 7 | Increased plasma renin activity. Decreased aldosterone levels. No change in cortisol levels. |
| 40 | Decreased cortisol levels (indicating loss of selectivity at high doses). Adrenal changes: expansion of the zona glomerulosa, hypertrophy, proliferation, and apoptosis of zona glomerulosa cells. |
The adrenal changes observed at the highest dose were found to be partially reversible and could be partially prevented by electrolyte supplementation and treatment with an angiotensin-converting enzyme (ACE) inhibitor. These findings are consistent with the pharmacological effects of aldosterone synthase inhibition and are similar to the phenotype of aldosterone synthase knockout mice.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical assessment of a novel aldosterone synthase inhibitor like Baxdrostat.
Caption: General experimental workflow for preclinical studies.
Preclinical Pharmacokinetics
While detailed pharmacokinetic data from preclinical studies in multiple species are not extensively published, some information is available.
Table 4: Available Preclinical Pharmacokinetic Information for Baxdrostat
| Species | Route of Administration | Key Observations | Reference |
| Cynomolgus Monkey | Oral | Well absorbed. | |
| Rat | Not Publicly Available | - | - |
Discussion and Conclusion
The preclinical data available for Baxdrostat, primarily from studies in cynomolgus monkeys, strongly support its profile as a potent and selective aldosterone synthase inhibitor. The in vitro selectivity translates to a significant separation between the doses required to inhibit aldosterone and those that affect cortisol synthesis in vivo. The observed toxicological findings in the adrenal gland at high doses are considered to be an exaggeration of the intended pharmacology and are consistent with the mechanism of action.
While the available data provide a solid foundation for the clinical development of Baxdrostat, a more comprehensive public record of preclinical studies, including detailed pharmacokinetics and toxicology in a rodent species, would further enhance the understanding of its preclinical profile. The existing evidence, however, clearly demonstrates the potential of Baxdrostat as a targeted therapy for aldosterone-mediated diseases.
References
- 1. Frontiers | The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension [frontiersin.org]
- 2. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldosterone synthase inhibitor “Baxdrostat” for resistant hypertension: A clinical approach or futuristic idea? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Baxdrostat Clinical Trials for Uncontrolled Hypertension: A Detailed Overview of Study Designs and Protocols
For Immediate Release
This document provides detailed application notes and protocols on the clinical trial design for baxdrostat, a novel aldosterone synthase inhibitor, in the treatment of uncontrolled and resistant hypertension. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the methodologies employed in key clinical studies.
Baxdrostat is a selective inhibitor of aldosterone synthase (CYP11B2), an enzyme responsible for the final step of aldosterone synthesis.[1][2][3] By targeting this enzyme, baxdrostat reduces aldosterone levels, a key contributor to elevated blood pressure, without significantly affecting cortisol levels.[1][4] This targeted mechanism of action has shown promise in clinical trials for patients whose hypertension is not adequately controlled by existing therapies.
Signaling Pathway of Baxdrostat
Baxdrostat intervenes in the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation. By selectively inhibiting aldosterone synthase, it blocks the conversion of 11-deoxycorticosterone to aldosterone, thereby reducing aldosterone's downstream effects on sodium and water retention in the kidneys. This ultimately leads to a reduction in blood pressure.
Key Clinical Trial Designs
The clinical development of baxdrostat for uncontrolled and resistant hypertension has involved several key trials, most notably the Phase 2 BrigHTN and HALO studies, and the ongoing Phase 3 BaxHTN program.
Phase 2 Clinical Trials: BrigHTN and HALO
The BrigHTN trial focused on patients with treatment-resistant hypertension, while the HALO trial investigated its efficacy in a broader population with uncontrolled hypertension.
| Parameter | BrigHTN (NCT04519658) | HALO (NCT number not specified in results) |
| Patient Population | Treatment-Resistant Hypertension (Blood pressure ≥130/80 mmHg on ≥3 antihypertensive agents, including a diuretic) | Uncontrolled Hypertension (Mean seated SBP ≥140 mmHg on a stable regimen of 1 or 2 antihypertensive agents) |
| Primary Endpoint | Change in systolic blood pressure from baseline to week 12. | Change in mean seated systolic blood pressure after eight weeks of treatment. |
| Dosages | 0.5 mg, 1.0 mg, 2.0 mg once daily, or placebo. | 0.5 mg, 1 mg, 2 mg once daily, or placebo. |
| Key Outcomes | The 2-mg dose showed a statistically significant placebo-adjusted reduction in systolic blood pressure of -11.0 mmHg. The 1-mg dose also showed a significant reduction of -8.1 mmHg. | Did not meet its primary endpoint; no statistically significant reduction in blood pressure compared to placebo was observed. This was attributed to a large placebo effect and low medication adherence at some sites. |
Phase 3 Clinical Program: BaxHTN, BaxAsia, and Bax24
Building on the findings from Phase 2, a comprehensive Phase 3 program was designed to further evaluate the efficacy and safety of baxdrostat.
| Parameter | BaxHTN (NCT06034743) | BaxAsia (NCT06344104) | Bax24 (NCT06168409) |
| Patient Population | Uncontrolled or resistant hypertension. | Uncontrolled or resistant hypertension, primarily in Asia. | Resistant hypertension. |
| Primary Endpoint | Change from baseline in mean seated office systolic blood pressure at Week 12. | Change from baseline in mean seated office systolic blood pressure at Week 12. | Change from baseline in ambulatory 24-hour average systolic blood pressure at Week 12. |
| Dosages | 1 mg and/or 2 mg once daily vs. placebo. | 1 mg and/or 2 mg once daily vs. placebo. | 1 mg and/or 2 mg once daily vs. placebo. |
| Trial Design | Four sequential periods: 12-week double-blind, 12-week open-label, 8-week randomized withdrawal, and 20-week open-label. | Four sequential periods: 12-week double-blind, 12-week open-label, 8-week randomized withdrawal, and 20-week open-label. | Placebo run-in followed by a 12-week double-blind period. |
Experimental Protocols
The following provides a generalized experimental protocol based on the designs of the baxdrostat clinical trials.
Patient Screening and Enrollment
-
Inclusion Criteria :
-
Age ≥18 years.
-
Mean seated office systolic blood pressure (SBP) of ≥140 mmHg to <170 mmHg at screening.
-
Stable regimen of ≥2 (for uncontrolled hypertension) or ≥3 (for resistant hypertension) antihypertensive medications from different classes for ≥4 weeks prior to screening, with at least one being a diuretic.
-
-
Exclusion Criteria :
-
Mean seated SBP ≥180 mmHg.
-
Estimated glomerular filtration rate (eGFR) <30 mL/min/1.73 m2.
-
Body mass index (BMI) >50 kg/m2 .
-
Serum sodium level <135 mmol/L.
-
Uncontrolled diabetes.
-
Study Periods and Treatment Allocation
The typical trial workflow involves several distinct phases to assess efficacy, safety, and durability of the treatment effect.
Efficacy and Safety Assessments
-
Primary Efficacy Endpoint : The primary outcome is typically the change in systolic blood pressure from baseline to the end of the double-blind treatment period.
-
Secondary Efficacy Endpoints : These may include changes in diastolic blood pressure, the proportion of patients achieving a target SBP, and changes in ambulatory blood pressure measurements.
-
Safety Assessments : Safety and tolerability are assessed throughout the trial by monitoring adverse events, clinical laboratory values (with a focus on serum potassium), vital signs, and electrocardiograms.
Conclusion
The clinical trial program for baxdrostat in uncontrolled and resistant hypertension is robust, with designs aimed at thoroughly evaluating its efficacy and safety profile. The Phase 2 BrigHTN trial demonstrated a significant blood pressure-lowering effect in patients with treatment-resistant hypertension. While the HALO trial did not meet its primary endpoint in a broader population with uncontrolled hypertension, it provided valuable insights for the design of the ongoing Phase 3 program. The comprehensive Phase 3 trials (BaxHTN, BaxAsia, and Bax24) are expected to provide definitive evidence on the role of baxdrostat as a novel treatment for patients with difficult-to-control hypertension.
References
Application Notes and Protocols: Dosing Regimens for Baxdrostat in Phase 3 Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing protocols for the selective aldosterone synthase inhibitor, Baxdrostat, as investigated in its Phase 3 clinical trial program. The information is intended to guide researchers, scientists, and drug development professionals in understanding the experimental design and methodologies employed in these pivotal studies.
Introduction
Baxdrostat is a potent and selective inhibitor of aldosterone synthase (CYP11B2), the enzyme responsible for the final step of aldosterone synthesis.[1] By reducing aldosterone production, Baxdrostat offers a targeted approach to treating conditions associated with aldosterone excess, such as uncontrolled and resistant hypertension.[2][3] The Phase 3 program for Baxdrostat was designed to rigorously evaluate its efficacy, safety, and tolerability in a broad patient population.[4][5]
Mechanism of Action: Signaling Pathway
Baxdrostat exerts its therapeutic effect by intervening in the Renin-Angiotensin-Aldosterone System (RAAS). The diagram below illustrates the signaling pathway and the specific point of inhibition by Baxdrostat.
Phase 3 Clinical Trial Program Overview
The Baxdrostat Phase 3 program consists of several key trials, primarily BaxHTN, BaxAsia, and Bax24, designed to assess the efficacy and safety of Baxdrostat in patients with uncontrolled or resistant hypertension.
Table 1: Summary of Baxdrostat Phase 3 Trials
| Trial Name | NCT Number | Patient Population | Primary Endpoint | Key Design Features |
| BaxHTN | NCT06034743 | Uncontrolled or Resistant Hypertension | Change from baseline in mean seated office systolic blood pressure (SBP) at Week 12. | Randomized, double-blind, placebo-controlled, multi-period design including open-label and randomized withdrawal phases. |
| BaxAsia | NCT06344104 | Uncontrolled or Resistant Hypertension (primarily in Asia) | Change from baseline in mean seated office SBP at Week 12. | Similar design to BaxHTN, focusing on an Asian patient population. |
| Bax24 | NCT06168409 | Resistant Hypertension | Change from baseline in ambulatory 24-hour average SBP at Week 12. | Randomized, double-blind, placebo-controlled, focusing on ambulatory blood pressure monitoring. |
Dosing Protocols in Phase 3 Trials
The core of the Phase 3 program evaluates two primary doses of Baxdrostat administered orally, once daily.
Table 2: Baxdrostat Dosing Regimens in Phase 3 Trials
| Parameter | BaxHTN & BaxAsia | Bax24 |
| Baxdrostat Doses | 1 mg and 2 mg | 2 mg |
| Control | Placebo | Placebo |
| Administration | Orally, once daily | Orally, once daily |
| Treatment Duration (Double-Blind) | 12 weeks | 12 weeks |
Experimental Protocols
Patient Population and Eligibility Criteria
The trials enrolled adults (≥18 years) with a confirmed diagnosis of uncontrolled or resistant hypertension.
| Criteria | Inclusion | Exclusion |
| Blood Pressure | - Mean seated office SBP ≥140 mmHg and <170 mmHg at screening. - Mean seated office SBP ≥135 mmHg at randomization. | - Mean seated office SBP ≥170 mmHg. - Mean seated diastolic blood pressure (DBP) ≥105 mmHg. |
| Antihypertensive Medication | - Uncontrolled Hypertension: Stable regimen of 2 antihypertensive medications from different classes (one must be a diuretic) for ≥4 weeks. - Resistant Hypertension: Stable regimen of ≥3 antihypertensive medications from different classes (one must be a diuretic) for ≥4 weeks. | - Unstable antihypertensive regimen. |
| Renal Function | - Estimated glomerular filtration rate (eGFR) ≥45 mL/min/1.73m². | - eGFR <45 mL/min/1.73m². |
| Electrolytes | - Serum potassium (K+) ≥3.5 and <5.0 mmol/L. | - Serum sodium (Na+) <135 mmol/L. |
| Other Conditions | - | - Known secondary causes of hypertension (e.g., renal artery stenosis, pheochromocytoma). - New York Heart Association (NYHA) functional class IV heart failure. |
Experimental Workflow
The general workflow for the BaxHTN and BaxAsia trials involved several distinct periods to assess both initial efficacy and long-term effects.
Methodologies for Key Experiments
1. Automated Office Blood Pressure Measurement (AOBPM):
-
Protocol: AOBPM was the standard method for in-clinic blood pressure assessment. Patients were seated and rested quietly for at least 5 minutes before the first measurement. An automated oscillometric device was used to take multiple readings (typically 3) at 1-2 minute intervals. The average of these readings was used for analysis. This method is designed to minimize the "white coat" effect.
-
Rationale: AOBPM provides more consistent and reliable blood pressure readings compared to manual measurements and is closer to the awake ambulatory blood pressure values.
2. Ambulatory Blood Pressure Monitoring (ABPM):
-
Protocol: For the Bax24 trial, 24-hour ABPM was the primary endpoint. A portable device was worn by the patient to automatically measure and record blood pressure at regular intervals (e.g., every 15-30 minutes during the day and every 30-60 minutes at night) over a 24-hour period.
-
Rationale: ABPM provides a comprehensive assessment of a patient's blood pressure profile throughout their daily activities and sleep, offering a better prediction of cardiovascular risk than single office measurements.
1. Plasma Aldosterone and Cortisol Measurement:
-
Method: While specific proprietary assays used in the trials are not publicly disclosed, the gold-standard method for accurate and sensitive quantification of aldosterone and cortisol in clinical research is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
-
Sample Preparation: Plasma samples are typically prepared using solid-phase extraction or liquid-liquid extraction to isolate the steroids from other plasma components. An internal standard is added prior to extraction for accurate quantification.
-
Analysis: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system, which separates aldosterone and cortisol. The separated compounds are then introduced into a tandem mass spectrometer, which provides highly specific and sensitive detection and quantification.
-
Rationale: LC-MS/MS is preferred over immunoassays due to its higher specificity and ability to avoid cross-reactivity with other steroids, ensuring accurate measurement of both aldosterone and cortisol. This is crucial for demonstrating the selectivity of Baxdrostat.
2. Safety and Tolerability Assessments:
-
Protocol: Safety and tolerability were continuously monitored throughout the trials. This included the recording of all adverse events (AEs), with particular attention to potential side effects such as hyperkalemia (elevated potassium) and hyponatremia (low sodium). Regular blood chemistry panels were conducted to monitor electrolytes, renal function (e.g., eGFR), and other relevant biomarkers.
-
Rationale: A thorough safety assessment is critical to understanding the overall risk-benefit profile of a new therapeutic agent.
Conclusion
The Phase 3 clinical trial program for Baxdrostat employs a robust and well-defined set of protocols to evaluate its efficacy and safety in patients with uncontrolled and resistant hypertension. The use of standardized and validated methodologies, such as AOBPM, ABPM, and LC-MS/MS, ensures the generation of high-quality data to support regulatory submissions and inform clinical practice. These application notes provide a framework for understanding the key experimental parameters of the Baxdrostat Phase 3 trials.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Comparative Analysis of Liquid Chromatography-Tandem Mass Spectrometry and Radioimmunoassay in Determining Plasma Aldosterone Concentration and Plasma Renin Activity for Primary Aldosteronism Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous measurement of aldosterone and cortisol by high-performance liquid chromatography-tandem mass spectrometry: application to dehydration-rehydration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 5. lcms.cz [lcms.cz]
Application Notes and Protocols for In Vitro Efficacy Testing of Baxdrostat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baxdrostat (CIN-107) is a potent and highly selective inhibitor of aldosterone synthase (cytochrome P450 11B2 or CYP11B2), a key enzyme in the final step of aldosterone biosynthesis.[1][2][3] By selectively targeting CYP11B2, Baxdrostat effectively reduces aldosterone production without significantly impacting cortisol levels, which are synthesized by the homologous enzyme 11β-hydroxylase (CYP11B1).[1][4] This selectivity is a crucial attribute, minimizing the risk of off-target hormonal side effects. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and selectivity of Baxdrostat.
Key Signaling Pathway: Steroidogenesis
The steroidogenesis pathway illustrates the synthesis of various steroid hormones from cholesterol. Baxdrostat specifically inhibits CYP11B2, the enzyme responsible for converting 11-deoxycorticosterone to aldosterone.
Data Presentation: In Vitro Efficacy and Selectivity of Baxdrostat
The following tables summarize the quantitative data on the in vitro efficacy and selectivity of Baxdrostat from various studies.
Table 1: Inhibition of Aldosterone and Cortisol Production in Cell-Based Assays
| Cell Line | Analyte | IC50 (nM) | Reference |
| Human Adrenocortical Carcinoma (NCI-H295R) | Aldosterone | 1.4 | |
| Human renal leiomyoblastoma cells expressing human CYP11B2 | Aldosterone | - | |
| Human renal leiomyoblastoma cells expressing human CYP11B1 | Cortisol | - |
Table 2: Enzyme Inhibition and Selectivity
| Enzyme | Inhibition Constant (Ki) (nmol/L) | Selectivity (CYP11B1 Ki / CYP11B2 Ki) | Reference |
| Human CYP11B2 | 13 | >100-fold | |
| Human CYP11B1 | >1300 | >100-fold | |
| Monkey CYP11B2 | - | 800-fold | |
| Monkey CYP11B1 | - | 800-fold |
Experimental Protocols
Cell-Based Assay for Aldosterone Inhibition in NCI-H295R Cells
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of Baxdrostat on aldosterone production in the human adrenocortical carcinoma cell line NCI-H295R.
Experimental Workflow:
Materials:
-
NCI-H295R cells (ATCC® CRL-2128™)
-
DMEM/F12 medium
-
Nu-Serum™ I Growth Medium Supplement
-
ITS+ Premix
-
Baxdrostat
-
96-well cell culture plates
-
LC-MS/MS system
Protocol:
-
Cell Culture:
-
Maintain NCI-H295R cells in DMEM/F12 medium supplemented with Nu-Serum™ and ITS+ Premix at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture cells every 2-3 days.
-
-
Cell Seeding:
-
Seed NCI-H295R cells into 96-well plates at a density of 50-60% confluency.
-
Allow cells to acclimate overnight.
-
-
Baxdrostat Treatment:
-
Prepare a serial dilution of Baxdrostat in the cell culture medium. A suggested concentration range is 0.1 nM to 10 µM.
-
Remove the acclimation medium and add 100 µL of the medium containing the different concentrations of Baxdrostat to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48 hours at 37°C and 5% CO2.
-
-
Sample Collection and Analysis:
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Quantify the aldosterone concentration in the supernatant using a validated LC-MS/MS method.
-
-
Cell Viability Assay:
-
Assess cell viability in the plates using a standard method such as the MTT or CellTiter-Glo® assay to ensure that the observed inhibition is not due to cytotoxicity.
-
-
Data Analysis:
-
Normalize the aldosterone concentrations to the vehicle control.
-
Plot the normalized aldosterone concentration against the logarithm of the Baxdrostat concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Selectivity Assay: Cortisol Production in NCI-H295R Cells
To assess the selectivity of Baxdrostat, its effect on cortisol production can be measured in parallel with the aldosterone inhibition assay using the same NCI-H295R cell model.
Protocol:
-
Follow the same procedure as the aldosterone inhibition assay (Protocol 1).
-
During the LC-MS/MS analysis, quantify both aldosterone and cortisol in the cell culture supernatant.
-
Determine the IC50 value for cortisol inhibition.
-
The selectivity index can be calculated as the ratio of the IC50 for cortisol to the IC50 for aldosterone. A high selectivity index indicates a greater selectivity for inhibiting aldosterone synthesis over cortisol synthesis.
Enzyme Inhibition Assay with Recombinant Human CYP11B2
This protocol describes the determination of the inhibitory constant (Ki) of Baxdrostat on recombinant human CYP11B2.
Experimental Workflow:
Materials:
-
Recombinant human CYP11B2 enzyme
-
11-deoxycorticosterone (substrate)
-
Baxdrostat
-
NADPH regenerating system
-
Reaction buffer
-
LC-MS/MS system
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, recombinant human CYP11B2, and varying concentrations of Baxdrostat.
-
Pre-incubate the mixture for a short period at 37°C.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding the substrate, 11-deoxycorticosterone, and the NADPH regenerating system.
-
-
Incubation and Termination:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., ice-cold acetonitrile).
-
-
Sample Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of aldosterone using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Determine the rate of aldosterone formation at each Baxdrostat concentration.
-
Calculate the Ki value using appropriate enzyme kinetic models (e.g., Michaelis-Menten kinetics and Cheng-Prusoff equation).
-
Conclusion
The in vitro assays described in these application notes provide a robust framework for evaluating the efficacy and selectivity of Baxdrostat. The cell-based assays using the NCI-H295R cell line offer a physiologically relevant model to assess the inhibition of aldosterone and cortisol production. The enzyme inhibition assay with recombinant CYP11B2 allows for the precise determination of the inhibitory constant. Consistent and reproducible data generated from these protocols will be invaluable for researchers and drug development professionals in characterizing the pharmacological profile of Baxdrostat and similar aldosterone synthase inhibitors.
References
- 1. Frontiers | The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension [frontiersin.org]
- 2. Aldosterone Synthase Inhibitors and the Treatment of Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Baxdrostat's Effect on 24-Hour Ambulatory Blood Pressure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodology for measuring the effect of Baxdrostat on 24-hour ambulatory blood pressure (ABP), drawing from the protocols of key clinical trials. Baxdrostat, a potent and selective aldosterone synthase inhibitor, has demonstrated significant reductions in both systolic and diastolic blood pressure in patients with treatment-resistant and uncontrolled hypertension.[1][2][3]
Introduction
Baxdrostat selectively inhibits the enzyme aldosterone synthase (encoded by the CYP11B2 gene), which is responsible for the final step of aldosterone synthesis.[2][4] This targeted action reduces aldosterone levels, a key contributor to hypertension, without significantly affecting cortisol production, thereby minimizing the risk of off-target hormonal side effects. Clinical trials, including the Phase II BrigHTN and Phase III BaxHTN and Bax24 studies, have established the efficacy of Baxdrostat in lowering blood pressure over a 24-hour period.
Data Presentation: Summary of Quantitative Data
The following tables summarize the key quantitative findings from clinical trials investigating the effect of various doses of Baxdrostat on 24-hour ambulatory and seated blood pressure.
Table 1: Placebo-Adjusted Change in 24-Hour Ambulatory Systolic Blood Pressure (SBP)
| Clinical Trial | Baxdrostat Dose | Placebo-Adjusted SBP Reduction (mmHg) | Confidence Interval (95% CI) | p-value |
| BaxHTN (subgroup analysis) | 2mg | -16.9 | -25.6 to -8.3 | N/A |
| Bax24 | 2mg | -14.0 | -17.2 to -10.8 | <0.0001 |
Table 2: Placebo-Adjusted Change in Ambulatory Night-time Systolic Blood Pressure (SBP)
| Clinical Trial | Baxdrostat Dose | Placebo-Adjusted SBP Reduction (mmHg) | Confidence Interval (95% CI) | p-value |
| BaxHTN (pooled 1mg & 2mg) | 1mg & 2mg | -11.7 | -19.5 to -3.8 | N/A |
| Bax24 | 2mg | -13.9 | -17.5 to -10.3 | <0.0001 |
Table 3: Placebo-Adjusted Change in Seated Systolic Blood Pressure (SBP) at Week 12
| Clinical Trial | Baxdrostat Dose | Placebo-Adjusted SBP Reduction (mmHg) | Confidence Interval (95% CI) | p-value |
| BrigHTN | 0.5mg | -2.7 | -8.4 to 3.0 | N/A |
| BrigHTN | 1mg | -8.1 | -13.5 to -2.8 | 0.003 |
| BrigHTN | 2mg | -11.0 | -16.4 to -5.5 | <0.001 |
| BaxHTN | 1mg | -8.7 | -11.5 to -5.8 | <0.001 |
| BaxHTN | 2mg | -9.8 | -12.6 to -7.0 | <0.001 |
| Bax24 | 2mg | -10.3 | -14.9 to -5.6 | <0.0001 |
Table 4: Placebo-Adjusted Change in Seated Diastolic Blood Pressure (DBP) at Week 12
| Clinical Trial | Baxdrostat Dose | Placebo-Adjusted DBP Reduction (mmHg) | Confidence Interval (95% CI) | p-value |
| BaxHTN | 1mg | -3.3 | -5.2 to -1.4 | 0.0008 |
| BaxHTN | 2mg | -3.9 | -5.7 to -2.0 | <0.0001 |
Experimental Protocols
Key Experiment: 24-Hour Ambulatory Blood Pressure Monitoring (ABPM)
This protocol outlines the methodology for assessing the effect of Baxdrostat on 24-hour ambulatory blood pressure, based on the procedures followed in the BaxHTN and Bax24 clinical trials.
1. Patient Population:
-
Participants are adults (typically ≥18 years of age) with treatment-resistant or uncontrolled hypertension.
-
Treatment-resistant hypertension is often defined as a seated systolic blood pressure (SBP) ≥ 140 mmHg and < 170 mmHg despite a stable regimen of three or more antihypertensive medications from different classes, including a diuretic, at maximally tolerated doses for at least 4 weeks prior to screening.
-
A baseline mean ambulatory SBP of ≥ 130 mmHg is a common inclusion criterion.
2. Equipment:
-
A validated, automated, and calibrated non-invasive ambulatory blood pressure monitoring device is used. The specific device model should be consistent across all study sites.
3. Procedure:
-
Device Fitting and Initialization:
-
The ABPM device is fitted to the participant's non-dominant arm by a trained technician.
-
An appropriately sized cuff is selected to ensure accurate readings.
-
The device is programmed to record blood pressure at regular intervals over a 24-hour period. A common schedule is:
-
Daytime (e.g., 7:00 AM to 10:00 PM): Every 20-30 minutes.
-
Night-time (e.g., 10:00 PM to 7:00 AM): Every 30-60 minutes.
-
-
-
Patient Instructions:
-
Participants are instructed to continue their normal daily activities but to avoid strenuous exercise.
-
During a blood pressure reading, the participant should keep the cuffed arm still and at heart level, if possible.
-
Participants are provided with a diary to record their activities, posture, sleep and wake times, and any symptoms experienced during the 24-hour monitoring period. This information is crucial for data analysis and interpretation.
-
-
Data Collection and Analysis:
-
After the 24-hour period, the device is returned, and the data is downloaded.
-
The primary endpoints typically include the change from baseline in the mean 24-hour, daytime, and nighttime systolic and diastolic blood pressure.
-
Data is analyzed to determine the effect of Baxdrostat compared to placebo.
-
4. Study Design (Example from Bax24 Trial):
-
Phase: III, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Run-in Period: A screening and run-in period is often included to assess medication adherence and stabilize background antihypertensive therapy.
-
Randomization: Eligible participants are randomized to receive a specific dose of Baxdrostat (e.g., 2 mg) or a matching placebo, administered orally once daily.
-
Treatment Duration: The double-blind treatment period is typically 12 weeks.
-
Assessments: 24-hour ABPM is performed at baseline (before the first dose of the study drug) and at the end of the treatment period (e.g., week 12).
Mandatory Visualizations
Signaling Pathway of Baxdrostat
Caption: Mechanism of action of Baxdrostat in the RAAS pathway.
Experimental Workflow for a Clinical Trial
Caption: Workflow of a randomized controlled trial of Baxdrostat.
References
- 1. A Study to Investigate the Effect of Baxdrostat on Ambulatory Blood Pressure in Participants with Resistant Hypertension [astrazenecaclinicaltrials.com]
- 2. Baxdrostat Efficacy and Safety in Uncontrolled and Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BrigHTN: Baxdrostat to Reduce BP in Patients With Treatment-Resistant HTN - American College of Cardiology [acc.org]
- 4. New drug offers unprecedented round-the-clock control for high blood pressure | UCL News - UCL – University College London [ucl.ac.uk]
Application Notes and Protocols for Patient Selection in Baxdrostat Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the patient inclusion and exclusion criteria utilized in clinical trials of Baxdrostat, a selective aldosterone synthase inhibitor. The accompanying protocols detail the methodologies for key assessments. This information is intended to guide researchers in designing future studies and understanding the target patient population for this novel antihypertensive agent.
Mechanism of Action
Baxdrostat functions by selectively inhibiting aldosterone synthase (encoded by the CYP11B2 gene), the enzyme responsible for the final step of aldosterone synthesis.[1][2] This targeted action reduces aldosterone levels, leading to decreased sodium and water retention and subsequently lowering blood pressure.[1][3] A key feature of Baxdrostat is its high selectivity for aldosterone synthase over 11β-hydroxylase (encoded by the CYP11B1 gene), the enzyme responsible for cortisol synthesis.[4] This selectivity minimizes the risk of off-target effects on cortisol levels.
Patient Population Overview
Clinical trials for Baxdrostat have primarily focused on patients with treatment-resistant hypertension (rHTN) and uncontrolled hypertension (uHTN). Treatment-resistant hypertension is generally defined as blood pressure remaining above goal despite the use of three or more antihypertensive medications from different classes, including a diuretic, at maximally tolerated doses. Uncontrolled hypertension is characterized by elevated blood pressure despite treatment with two or more antihypertensive agents.
Inclusion Criteria
The following tables summarize the key quantitative inclusion criteria for patient enrollment in major Baxdrostat clinical trials.
Table 1: General Inclusion Criteria
| Criteria | BrigHTN (Phase 2) | HALO (Phase 2) | BaxHTN (Phase 3) | Bax24 (Phase 3) |
| Age (years) | ≥ 18 | ≥ 18 | ≥ 18 | ≥ 18 |
Table 2: Blood Pressure Inclusion Criteria
| Criteria | BrigHTN (Phase 2) | HALO (Phase 2) | BaxHTN (Phase 3) | Bax24 (Phase 3) |
| Screening Mean Seated Systolic Blood Pressure (SBP) (mmHg) | ≥ 130 | ≥ 140 | ≥ 140 and < 170 | ≥ 140 and < 170 |
| Screening Mean Seated Diastolic Blood Pressure (DBP) (mmHg) | ≥ 80 | - | - | - |
| Randomization Mean Seated SBP (mmHg) | - | - | ≥ 135 | - |
| Randomization Mean Ambulatory SBP (mmHg) | - | - | - | ≥ 130 |
Table 3: Concomitant Medication Inclusion Criteria
| Criteria | BrigHTN (Phase 2) | HALO (Phase 2) | BaxHTN (Phase 3) | Bax24 (Phase 3) |
| Number of Antihypertensive Medications | ≥ 3 (including a diuretic) | Stable regimen of ACEi or ARB, ACEi/ARB + thiazide diuretic, or ACEi/ARB + calcium channel blocker | uHTN: 2 (including a diuretic)rHTN: ≥ 3 (including a diuretic) | ≥ 3 (including a diuretic) |
| Stability of Regimen | Stable doses | Stable for at least 8 weeks | Stable for at least 4 weeks | Stable for at least 4 weeks |
Table 4: Laboratory Value Inclusion Criteria
| Criteria | BrigHTN (Phase 2) | HALO (Phase 2) | BaxHTN (Phase 3) | Bax24 (Phase 3) |
| Estimated Glomerular Filtration Rate (eGFR) (mL/min/1.73m²) | ≥ 45 | ≥ 30 | ≥ 45 | ≥ 45 |
| Serum Potassium (K+) (mmol/L) | - | - | ≥ 3.5 and < 5.0 | ≥ 3.5 and < 5.0 |
Exclusion Criteria
The following table summarizes the key quantitative exclusion criteria across various Baxdrostat studies.
Table 5: Key Exclusion Criteria
| Criteria | BrigHTN (Phase 2) | HALO (Phase 2) | BaxHTN / BaxAsia (Phase 3) | Bax24 (Phase 3) |
| Mean Seated SBP (mmHg) | ≥ 180 | ≥ 180 | ≥ 170 | ≥ 170 |
| Mean Seated DBP (mmHg) | ≥ 110 | - | ≥ 105 or ≥ 110 | ≥ 110 |
| eGFR (mL/min/1.73m²) | < 45 | < 30 | < 45 | < 45 |
| Serum Sodium (Na+) (mmol/L) | - | - | < 135 | < 135 |
| Body Mass Index (BMI) ( kg/m ²) | - | > 50 | - | - |
Other common exclusion criteria included:
-
Uncontrolled diabetes.
-
Use of a mineralocorticoid receptor antagonist (MRA) or potassium-sparing diuretic within 4 weeks of randomization.
-
Known secondary causes of hypertension such as renal artery stenosis, pheochromocytoma, and Cushing's syndrome.
-
New York Heart Association (NYHA) functional class IV heart failure.
-
Persistent atrial fibrillation.
Experimental Protocols
Blood Pressure Measurement Protocol
Objective: To obtain accurate and consistent blood pressure readings for eligibility screening and efficacy assessment.
Equipment: Automated in-office blood pressure monitor.
Procedure:
-
The patient should be seated comfortably in a quiet room for at least 5 minutes before the measurement.
-
The patient's back should be supported, and their feet should be flat on the floor.
-
The arm used for measurement should be supported at heart level.
-
An appropriately sized cuff should be used.
-
Three separate blood pressure measurements should be taken at 1-minute intervals.
-
The average of the three readings is used as the final blood pressure value for that visit.
Laboratory Assessment Protocol
Objective: To determine key laboratory values for inclusion/exclusion criteria.
Procedure:
-
Collect blood samples from the patient following standard phlebotomy procedures.
-
Analyze the samples for serum creatinine, electrolytes (including potassium and sodium), and other required parameters.
-
Calculate the estimated Glomerular Filtration Rate (eGFR) using a validated formula (e.g., CKD-EPI equation).
-
All laboratory assessments should be performed by a central, certified laboratory to ensure consistency across study sites.
Medication Adherence Protocol
Objective: To ensure patients are compliant with their background antihypertensive medication regimen.
Procedure:
-
A run-in period is often included before randomization.
-
During the run-in period, patients may be given a placebo to take alongside their prescribed medications.
-
Adherence is assessed through methods such as pill counts.
-
A minimum adherence rate (e.g., at least 70% or 80%) is typically required for a patient to be eligible for randomization.
Visualizations
Caption: Mechanism of action of Baxdrostat in the Renin-Angiotensin-Aldosterone System.
Caption: Logical workflow for patient screening in Baxdrostat clinical trials.
References
Application Notes and Protocols: Baxdrostat in Combination with Other Antihypertensive Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baxdrostat (formerly CIN-107) is a potent and highly selective oral inhibitor of aldosterone synthase (CYP11B2), the enzyme responsible for the final step of aldosterone synthesis in the adrenal glands.[1][2][3][4] By specifically targeting aldosterone production, baxdrostat offers a novel mechanism for managing hypertension, particularly in patient populations with treatment-resistant or uncontrolled hypertension who are already on multiple antihypertensive medications.[1] Aldosterone is a key component of the renin-angiotensin-aldosterone system (RAAS) and contributes to elevated blood pressure by promoting sodium and water retention, as well as causing vascular remodeling and stiffness. Baxdrostat's high selectivity for aldosterone synthase over the closely related 11β-hydroxylase (CYP11B1), which is responsible for cortisol synthesis, minimizes the risk of off-target hormonal side effects.
These application notes provide a summary of key clinical trial data for baxdrostat when used in combination with other antihypertensive agents, detailed experimental protocols for preclinical and clinical research, and diagrams of the relevant signaling pathway and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from key clinical trials of baxdrostat in patients with uncontrolled or treatment-resistant hypertension who were already receiving background antihypertensive therapies.
Table 1: Systolic Blood Pressure (SBP) Reduction in the BrigHTN Phase 2 Trial (Treatment-Resistant Hypertension)
| Treatment Group (once daily for 12 weeks) | Mean Change from Baseline in Seated SBP (mmHg) | Placebo-Adjusted Change in Seated SBP (mmHg) | p-value vs. Placebo |
| Placebo | -9.4 | - | - |
| Baxdrostat 0.5 mg | -12.1 | -2.7 | 0.3110 |
| Baxdrostat 1.0 mg | -17.5 | -8.1 | 0.003 |
| Baxdrostat 2.0 mg | -20.3 | -11.0 | <0.001 |
Table 2: Systolic Blood Pressure (SBP) Reduction in the BaxHTN Phase 3 Trial (Uncontrolled or Resistant Hypertension)
| Treatment Group (once daily for 12 weeks) | Mean Change from Baseline in Seated SBP (mmHg) | Placebo-Adjusted Change in Seated SBP (mmHg) | 95% Confidence Interval | p-value vs. Placebo |
| Placebo | -5.8 | - | -7.9 to -3.8 | - |
| Baxdrostat 1.0 mg | -14.5 | -8.7 | -11.5 to -5.8 | <0.001 |
| Baxdrostat 2.0 mg | -15.7 | -9.8 | -12.6 to -7.0 | <0.001 |
Table 3: Ambulatory Blood Pressure Monitoring (ABPM) in a Subgroup of the BaxHTN Phase 3 Trial
| Treatment Group | Placebo-Adjusted Reduction in 24-hour SBP (mmHg) | Placebo-Adjusted Reduction in Nighttime SBP (mmHg) |
| Baxdrostat 2.0 mg | -16.9 | -11.7 (pooled 1mg and 2mg) |
Table 4: Results of the HALO Phase 2 Trial (Uncontrolled Hypertension)
| Treatment Group (once daily for 8 weeks) | Mean Change from Baseline in Seated SBP (mmHg) | p-value vs. Placebo |
| Placebo | -16.6 | - |
| Baxdrostat 0.5 mg | -17.0 | >0.05 |
| Baxdrostat 1.0 mg | -16.0 | >0.05 |
| Baxdrostat 2.0 mg | -19.8 | >0.05 |
Note: The HALO trial did not meet its primary endpoint, with a large placebo effect observed. However, a post-hoc analysis of patients adherent to the 2 mg dose suggested a placebo-corrected SBP reduction of 7.9 mmHg.
Signaling Pathway
Caption: Mechanism of action of Baxdrostat in the Renin-Angiotensin-Aldosterone System.
Experimental Protocols
Protocol 1: In Vivo Evaluation of Baxdrostat in a Hypertensive Rodent Model
Objective: To assess the efficacy of baxdrostat in combination with a standard antihypertensive agent (e.g., an ACE inhibitor) in a rodent model of hypertension (e.g., spontaneously hypertensive rats, SHR).
Methodology:
-
Animal Model: Male spontaneously hypertensive rats (SHR), 12-14 weeks old.
-
Acclimatization: Acclimatize animals for at least one week with ad libitum access to food and water.
-
Group Allocation (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).
-
Group 2: ACE inhibitor (e.g., lisinopril, dose based on literature).
-
Group 3: Baxdrostat (dose range based on preclinical data).
-
Group 4: Baxdrostat in combination with the ACE inhibitor.
-
-
Drug Administration: Administer compounds orally via gavage once daily for a period of 4 weeks.
-
Blood Pressure Measurement:
-
Measure systolic and diastolic blood pressure weekly using a non-invasive tail-cuff method.
-
At the end of the study, perform continuous ambulatory blood pressure monitoring via telemetry for a more accurate assessment over a 24-hour period.
-
-
Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia for analysis of plasma aldosterone, renin, and electrolyte levels. Collect adrenal glands for potential ex vivo analysis.
-
Biochemical Analysis:
-
Measure plasma aldosterone concentration using a commercially available ELISA kit or by LC-MS/MS.
-
Measure plasma renin activity using a radioimmunoassay (RIA) or enzymatic assay.
-
Analyze serum electrolytes (sodium, potassium) using an automated analyzer.
-
-
Data Analysis: Analyze data using ANOVA followed by a post-hoc test for multiple comparisons. A p-value of <0.05 is considered statistically significant.
Protocol 2: Clinical Trial Protocol for Baxdrostat as Add-on Therapy
Objective: To evaluate the efficacy and safety of baxdrostat as an add-on therapy in patients with treatment-resistant hypertension.
Methodology:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population:
-
Adults (≥18 years) with a diagnosis of treatment-resistant hypertension.
-
Seated systolic blood pressure ≥140 mmHg and <170 mmHg at screening.
-
On a stable regimen of at least three antihypertensive medications at maximally tolerated doses, including a diuretic, for at least 4 weeks prior to screening.
-
-
Study Periods:
-
Screening Period (4-6 weeks): Confirm eligibility, obtain informed consent, and establish baseline blood pressure.
-
Double-Blind Treatment Period (12 weeks): Randomize eligible patients in a 1:1:1:1 ratio to receive:
-
Placebo, once daily.
-
Baxdrostat 0.5 mg, once daily.
-
Baxdrostat 1.0 mg, once daily.
-
Baxdrostat 2.0 mg, once daily.
-
All study medications are administered in addition to the patient's existing antihypertensive regimen.
-
-
Follow-up Period (4 weeks): Monitor for any adverse events after discontinuation of the study drug.
-
-
Efficacy Endpoints:
-
Primary Endpoint: Change from baseline in mean seated systolic blood pressure at week 12.
-
Secondary Endpoints:
-
Change from baseline in mean seated diastolic blood pressure at week 12.
-
Proportion of patients achieving a target SBP of <130 mmHg at week 12.
-
Change from baseline in 24-hour ambulatory blood pressure in a subset of patients.
-
-
-
Safety and Tolerability Assessments:
-
Monitor adverse events at each study visit.
-
Perform regular laboratory assessments, including serum potassium, sodium, and creatinine.
-
Record vital signs and perform physical examinations.
-
-
Biomarker Analysis:
-
Collect blood samples at baseline and at the end of the treatment period to measure plasma aldosterone, plasma renin activity, and serum cortisol levels.
-
-
Statistical Analysis: The primary efficacy analysis will be performed on the intention-to-treat (ITT) population. An analysis of covariance (ANCOVA) model will be used to compare the change from baseline in SBP between each baxdrostat group and the placebo group.
Experimental Workflow
Caption: A generalized workflow for a clinical trial of Baxdrostat as an add-on therapy.
Conclusion
Baxdrostat has demonstrated statistically significant and clinically meaningful reductions in blood pressure in patients with uncontrolled or treatment-resistant hypertension when used in combination with other antihypertensive agents. Its novel mechanism of selectively inhibiting aldosterone synthase without affecting cortisol levels presents a promising new approach for managing difficult-to-treat hypertension. The provided protocols offer a framework for further preclinical and clinical investigation into the therapeutic potential of baxdrostat and its combinations. Ongoing and future research will continue to define its role in cardiovascular medicine, including its potential use in patients with chronic kidney disease and primary aldosteronism.
References
Baxdrostat: Application Notes and Protocols for Long-Term Safety and Efficacy Assessment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term safety and efficacy of baxdrostat, a novel aldosterone synthase inhibitor. The information is compiled from key clinical trials and is intended to guide further research and development.
Mechanism of Action
Baxdrostat is a highly selective and potent oral inhibitor of aldosterone synthase (CYP11B2), the enzyme responsible for the final step of aldosterone synthesis in the adrenal glands.[1][2] By specifically targeting CYP11B2, baxdrostat reduces aldosterone production, which in turn decreases sodium and water retention, leading to a reduction in blood pressure.[3][4] A key feature of baxdrostat is its high selectivity for aldosterone synthase over 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis.[1] This selectivity minimizes the risk of off-target hormonal side effects, such as cortisol suppression.
Signaling Pathway
The following diagram illustrates the mechanism of action of baxdrostat within the renin-angiotensin-aldosterone system (RAAS).
Long-Term Efficacy Studies
Multiple clinical trials have evaluated the efficacy of baxdrostat in patients with uncontrolled and resistant hypertension. The primary endpoint in these studies was the change in systolic blood pressure (SBP).
Efficacy Data from Key Clinical Trials
| Trial | Phase | Patient Population | Treatment Arms | Duration | Change in Seated SBP (Placebo-Adjusted) | Reference |
| BrigHTN | II | Treatment-Resistant Hypertension | Baxdrostat 0.5 mg, 1 mg, 2 mg; Placebo | 12 Weeks | -11.0 mmHg (2 mg dose) | |
| HALO | II | Uncontrolled Hypertension | Baxdrostat 0.5 mg, 1 mg, 2 mg; Placebo | 8 Weeks | Not statistically significant | |
| BaxHTN | III | Uncontrolled and Resistant Hypertension | Baxdrostat 1 mg, 2 mg; Placebo | 12 Weeks | -8.7 mmHg (1 mg dose), -9.8 mmHg (2 mg dose) | |
| Bax24 | III | Resistant Hypertension | Baxdrostat 2 mg; Placebo | 12 Weeks | Statistically significant reduction in 24-hour ambulatory SBP |
Long-Term Safety Profile
The safety and tolerability of baxdrostat have been assessed in Phase I, II, and III clinical trials.
Safety Data from Key Clinical Trials
| Trial | Phase | Key Adverse Events | Hyperkalemia Rates (>6 mmol/L) | Reference |
| Phase I | I | No serious adverse events leading to withdrawal | Not reported | |
| BrigHTN | II | Generally well-tolerated | Not specified in detail | |
| HALO | II | Hyperkalemia | 1.6% (1 mg), 5.0% (2 mg), 1.6% (placebo) | |
| BaxHTN | III | Most adverse events were mild. Serious adverse events: 1.9% (1mg), 3.4% (2mg), 2.7% (placebo) | 1.1% (1 mg and 2 mg doses), 0.0% (placebo) |
Note: Baxdrostat has been shown to not meaningfully impact cortisol levels, demonstrating its selectivity.
Experimental Protocols
The following sections detail the methodologies for key clinical trials investigating baxdrostat.
BaxHTN Phase III Trial Protocol
The BaxHTN trial was a multi-part study designed to assess the efficacy, safety, and durability of baxdrostat's effect.
Study Design: A Phase III, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Participant Population: Adults (≥18 years) with uncontrolled hypertension (on 2 antihypertensive agents, including a diuretic) or resistant hypertension (on ≥3 antihypertensive agents, including a diuretic) with a mean seated SBP ≥140 mmHg and <170 mmHg.
Treatment Regimen:
-
Part 1 (12 weeks, double-blind): Participants were randomized (1:1:1) to receive baxdrostat 1 mg, baxdrostat 2 mg, or placebo once daily, in addition to their existing antihypertensive medications.
-
Part 2 (12 weeks, open-label): Participants were re-randomized to receive baxdrostat 2 mg or standard of care.
-
Part 3 (8 weeks, randomized withdrawal): Participants from the baxdrostat 2 mg group were re-randomized (2:1) to continue baxdrostat 2 mg or switch to placebo.
-
Part 4 (ongoing, open-label): Long-term safety follow-up to 52 weeks.
Primary Efficacy Endpoint: Change in seated SBP from baseline to week 12.
Secondary Efficacy Endpoints:
-
Change in seated SBP from week 24 to week 32 (withdrawal period).
-
Change in seated SBP in the resistant hypertension subpopulation at week 12.
-
Change in seated diastolic blood pressure (DBP) at week 12.
-
Proportion of participants achieving seated SBP <130 mmHg at week 12.
Safety Assessments: Monitoring of adverse events, including serious adverse events, and laboratory parameters, with a focus on potassium levels.
Experimental Workflow and Endpoint Relationships
The following diagrams illustrate the workflow of the BaxHTN trial and the logical relationship between its primary and secondary endpoints.
References
Baxdrostat: Application Notes and Protocols for Primary Aldosteronism Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Baxdrostat (formerly CIN-107 or RO6836191) is a novel, potent, and highly selective inhibitor of aldosterone synthase (encoded by the CYP11B2 gene).[1][2][3] It represents a significant advancement in the targeted therapy of primary aldosteronism and other conditions driven by aldosterone excess, such as resistant hypertension.[2][3] Primary aldosteronism is a condition characterized by the overproduction of the mineralocorticoid hormone aldosterone by the adrenal glands, leading to sodium retention, potassium loss, and hypertension. Baxdrostat offers a promising therapeutic approach by directly targeting the synthesis of aldosterone, thereby addressing the root cause of the condition.
Mechanism of Action
Baxdrostat works by selectively inhibiting the enzyme aldosterone synthase (CYP11B2), which is responsible for the final steps of aldosterone biosynthesis in the adrenal cortex. A key advantage of Baxdrostat is its high selectivity for CYP11B2 over 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step in cortisol synthesis. This selectivity, with a reported ratio of 100:1, minimizes the risk of off-target effects on cortisol production, a significant limitation of earlier-generation aldosterone synthase inhibitors. By inhibiting CYP11B2, Baxdrostat leads to a dose-dependent reduction in plasma and urine aldosterone levels, which in turn helps to lower blood pressure and normalize potassium levels.
Signaling Pathway of Aldosterone Synthesis and Inhibition by Baxdrostat
Caption: Mechanism of Baxdrostat in the Renin-Angiotensin-Aldosterone System.
Research Applications
-
Primary Aldosteronism: Baxdrostat is being investigated as a primary treatment for primary aldosteronism, offering a targeted approach to reduce aldosterone production, lower blood pressure, and correct hypokalemia.
-
Resistant Hypertension: A significant portion of patients with resistant hypertension have underlying aldosterone excess. Baxdrostat has shown efficacy in lowering blood pressure in this patient population.
-
Chronic Kidney Disease (CKD): The role of aldosterone in the progression of CKD is an active area of research. Baxdrostat is being explored for its potential to mitigate aldosterone-mediated kidney damage.
-
Cardiovascular Disease: By reducing aldosterone levels and blood pressure, Baxdrostat may offer cardiovascular protection and is being investigated for its role in heart failure prevention.
Quantitative Data Summary
Table 1: Pharmacokinetic Properties of Baxdrostat in Healthy Volunteers
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | Within 4 hours | |
| Mean Half-life (t½) | 26 to 31 hours | |
| Dosing Regimen | Once daily |
Table 2: Efficacy of Baxdrostat in Lowering Systolic Blood Pressure (SBP) in Clinical Trials
| Trial | Population | Dose | Change in SBP from Baseline | Placebo-Corrected Change in SBP | Reference |
| BrigHTN (Phase II) | Resistant Hypertension | 0.5 mg | -12.1 mmHg | -2.7 mmHg | |
| 1 mg | -17.5 mmHg | -8.1 mmHg | |||
| 2 mg | -20.3 mmHg | -11.0 mmHg | |||
| BaxHTN (Phase III) | Uncontrolled/Resistant Hypertension | 1 mg | -14.5 mmHg | -8.7 mmHg | |
| 2 mg | -15.7 mmHg | -9.8 mmHg | |||
| SPARK (Phase IIa) | Primary Aldosteronism | 2 mg | -29.5 mmHg | N/A (Open-label) | |
| 4 mg | -24.4 mmHg | N/A (Open-label) | |||
| 8 mg | -23.9 mmHg | N/A (Open-label) |
Table 3: Effect of Baxdrostat on Plasma Aldosterone
| Trial | Population | Dose | Effect on Plasma Aldosterone | Reference |
| Phase I | Healthy Volunteers | ≥1.5 mg | 51% to 73% reduction | |
| BrigHTN (Phase II) | Resistant Hypertension | 0.5 mg, 1 mg, 2 mg | Dose-dependent reduction | |
| BaxHTN (Phase III) | Uncontrolled/Resistant Hypertension | 1 mg, 2 mg | Significant reduction |
Experimental Protocols
Protocol 1: In Vitro Aldosterone Synthase (CYP11B2) Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of Baxdrostat on human CYP11B2 in a cellular context.
Objective: To determine the IC50 value of Baxdrostat for the inhibition of aldosterone synthase.
Materials:
-
Human adrenal carcinoma cell line (e.g., NCI-H295R), which expresses CYP11B2.
-
Cell culture medium and supplements.
-
Baxdrostat.
-
Substrate for aldosterone synthase (e.g., 11-deoxycorticosterone).
-
Aldosterone ELISA kit or LC-MS/MS for quantification.
-
Cell lysis buffer.
-
Protein quantification assay (e.g., BCA).
Methodology:
-
Cell Culture: Culture NCI-H295R cells in appropriate medium until they reach 80-90% confluency.
-
Compound Treatment: Prepare serial dilutions of Baxdrostat in culture medium. Replace the medium in the cell culture plates with the medium containing different concentrations of Baxdrostat or vehicle control. Pre-incubate for a specified time (e.g., 1 hour).
-
Substrate Addition: Add the substrate (e.g., 11-deoxycorticosterone) to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plates for a defined period (e.g., 24 hours) at 37°C in a humidified incubator.
-
Aldosterone Measurement: Collect the cell culture supernatant. Measure the concentration of aldosterone produced using a validated aldosterone ELISA kit or by LC-MS/MS.
-
Data Analysis: Normalize the aldosterone production to the vehicle control. Plot the percentage of inhibition against the logarithm of Baxdrostat concentration. Calculate the IC50 value using non-linear regression analysis.
Protocol 2: Clinical Trial Protocol for Baxdrostat in Primary Aldosteronism (Generalized)
This protocol is a generalized representation based on the designs of the SPARK and other clinical trials.
Objective: To evaluate the efficacy and safety of Baxdrostat in patients with primary aldosteronism.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Participant Population:
-
Inclusion Criteria: Adults (≥18 years) with a confirmed diagnosis of primary aldosteronism, and seated systolic blood pressure ≥135 mmHg.
-
Exclusion Criteria: Previous adrenalectomy, severe renal impairment (e.g., eGFR < 45 mL/min/1.73m²), and serum potassium levels outside the range of 3.0-5.0 mmol/L.
Experimental Workflow:
Caption: Generalized workflow for a clinical trial of Baxdrostat in primary aldosteronism.
Treatment:
-
Following a screening and washout period, eligible participants undergo a placebo run-in phase.
-
Participants are then randomized to receive either Baxdrostat (e.g., starting dose of 2 mg once daily) or a matching placebo.
-
Dose adjustments (up-titration) may be permitted based on blood pressure response and tolerability.
-
The double-blind treatment period typically lasts for 12 weeks.
Assessments:
-
Primary Endpoint: Change from baseline in seated systolic blood pressure at the end of the treatment period.
-
Secondary Endpoints: Change in diastolic blood pressure, proportion of patients achieving blood pressure control, change in plasma renin activity, and change in serum potassium levels.
-
Safety Assessments: Monitoring of adverse events, clinical laboratory values (with a focus on serum potassium), vital signs, and electrocardiograms (ECGs).
Data Analysis:
-
The primary efficacy analysis is typically performed on the modified intention-to-treat population.
-
An appropriate statistical model (e.g., ANCOVA) is used to compare the change in blood pressure between the Baxdrostat and placebo groups, adjusting for baseline values.
References
- 1. Frontiers | The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension [frontiersin.org]
- 2. biospace.com [biospace.com]
- 3. Baxdrostat met the primary and all secondary endpoints in BaxHTN Phase III trial in patients with uncontrolled or treatment resistant hypertension [astrazeneca-us.com]
Application Notes and Protocols: The Use of Baxdrostat in Studies of Hypertension-Mediated Organ Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Baxdrostat (formerly CIN-107) is a potent and highly selective oral inhibitor of aldosterone synthase (encoded by the CYP11B2 gene), the enzyme responsible for the final step of aldosterone synthesis in the adrenal glands.[1][2] By specifically targeting aldosterone production, Baxdrostat represents a novel therapeutic approach to managing conditions associated with aldosterone excess, such as treatment-resistant hypertension and chronic kidney disease.[2][3] Elevated aldosterone levels are a key driver of hypertension and contribute to end-organ damage, including cardiac fibrosis, vascular remodeling, and renal injury, through both genomic and non-genomic pathways.[4] These application notes provide a comprehensive overview of the use of Baxdrostat in research settings, summarizing key clinical trial data and providing detailed protocols for preclinical and in vitro investigations into its effects on hypertension-mediated organ damage.
Mechanism of Action
Baxdrostat selectively inhibits the CYP11B2 enzyme, which catalyzes the conversion of 11-deoxycorticosterone to aldosterone. A key feature of Baxdrostat is its high selectivity for CYP11B2 over CYP11B1 (11β-hydroxylase), the enzyme responsible for cortisol synthesis. This selectivity minimizes the risk of adrenal insufficiency, a potential side effect of non-selective aldosterone synthase inhibitors. By reducing circulating and tissue levels of aldosterone, Baxdrostat mitigates its downstream effects on sodium and water retention, blood pressure, inflammation, and fibrosis.
Data Presentation: Summary of Clinical Trial Data
The efficacy and safety of Baxdrostat in reducing blood pressure and markers of organ damage have been evaluated in several clinical trials. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of Baxdrostat on Blood Pressure in Patients with Treatment-Resistant Hypertension (BrigHTN Trial)
| Parameter | Placebo (n=62) | Baxdrostat 0.5 mg (n=62) | Baxdrostat 1 mg (n=61) | Baxdrostat 2 mg (n=63) |
| Change in Systolic Blood Pressure (mmHg) from Baseline to Week 12 | -9.4 | -12.1 | -17.5 | -20.3 |
| Placebo-Adjusted Change in Systolic Blood Pressure (mmHg) | - | -2.7 | -8.1 (p=0.003) | -11.0 (p<0.001) |
| Change in Diastolic Blood Pressure (mmHg) from Baseline to Week 12 | -4.8 | -6.8 | -8.7 | -9.6 |
| Placebo-Adjusted Change in Diastolic Blood Pressure (mmHg) | - | -2.0 | -3.9 | -4.8 |
Table 2: Effect of Baxdrostat on Blood Pressure in Patients with Uncontrolled or Resistant Hypertension (BaxHTN Trial)
| Parameter | Placebo (n=264) | Baxdrostat 1 mg (n=264) | Baxdrostat 2 mg (n=266) |
| Change in Seated Systolic Blood Pressure (mmHg) from Baseline to Week 12 | -5.8 | -14.5 | -15.7 |
| Placebo-Adjusted Change in Seated Systolic Blood Pressure (mmHg) | - | -8.7 (p<0.0001) | -9.8 (p<0.0001) |
| Change in Seated Diastolic Blood Pressure (mmHg) from Baseline to Week 12 | -2.5 | -5.8 | -6.4 |
| Placebo-Adjusted Change in Seated Diastolic Blood Pressure (mmHg) | - | -3.3 (p=0.0008) | -3.9 (p<0.0001) |
Table 3: Effect of Baxdrostat on Blood Pressure and Albuminuria in Patients with Chronic Kidney Disease and Uncontrolled Hypertension (FigHTN Trial)
| Parameter | Placebo | Baxdrostat (Pooled Doses) |
| Placebo-Corrected Change in Systolic Blood Pressure (mmHg) at Week 26 | - | -8.1 (p=0.003) |
| Placebo-Corrected Change in Urine Albumin-to-Creatinine Ratio (UACR) at Week 26 | - | -55.2% |
Experimental Protocols
Preclinical Evaluation of Baxdrostat in a Spontaneously Hypertensive Rat (SHR) Model of Cardiac Fibrosis
This protocol describes a representative in vivo study to assess the efficacy of Baxdrostat in a well-established genetic model of hypertension and subsequent cardiac fibrosis.
a. Animal Model and Husbandry:
-
Animals: Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats (as controls), aged 16-20 weeks.
-
Housing: Animals are housed in a temperature-controlled facility with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
-
Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.
b. Experimental Design:
-
Groups:
-
WKY + Vehicle
-
SHR + Vehicle
-
SHR + Baxdrostat (low dose, e.g., 1 mg/kg/day)
-
SHR + Baxdrostat (high dose, e.g., 10 mg/kg/day)
-
-
Drug Administration: Baxdrostat is administered daily via oral gavage for a period of 8-12 weeks. The vehicle control should be the same solvent used to dissolve Baxdrostat.
-
Blood Pressure Monitoring: Systolic blood pressure is measured weekly using a non-invasive tail-cuff method.
c. Assessment of Cardiac Fibrosis and Hypertrophy:
-
Echocardiography: Perform echocardiography at baseline and at the end of the study to assess cardiac function and dimensions (e.g., left ventricular internal dimension, wall thickness, ejection fraction).
-
Histological Analysis: At the end of the treatment period, euthanize the animals and harvest the hearts.
-
Fix the hearts in 10% neutral buffered formalin and embed in paraffin.
-
Prepare 5 µm sections and stain with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition (fibrosis).
-
Stain with hematoxylin and eosin (H&E) to assess cardiomyocyte size (hypertrophy).
-
-
Biochemical Analysis:
-
Measure heart weight to body weight ratio.
-
Analyze plasma or serum for levels of aldosterone and renin.
-
Perform quantitative real-time PCR (qRT-PCR) or Western blotting on heart tissue homogenates to measure the expression of fibrotic markers (e.g., collagen I, collagen III, fibronectin, TGF-β1) and hypertrophic markers (e.g., ANP, BNP).
-
Preclinical Evaluation of Baxdrostat in a Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis
This protocol outlines a study to investigate the protective effects of Baxdrostat on the development of renal fibrosis in a surgical model of kidney injury.
a. Animal Model and Surgical Procedure:
-
Animals: Male Sprague-Dawley rats, weighing 200-250g.
-
Surgical Procedure:
-
Anesthetize the rats.
-
Perform a midline abdominal incision to expose the left ureter.
-
Ligate the left ureter at two points using 4-0 silk suture.
-
In sham-operated animals, the ureter is mobilized but not ligated.
-
Close the incision in layers.
-
b. Experimental Design:
-
Groups:
-
Sham + Vehicle
-
UUO + Vehicle
-
UUO + Baxdrostat (e.g., 10 mg/kg/day)
-
-
Drug Administration: Begin daily oral gavage of Baxdrostat or vehicle one day prior to surgery and continue for 7-14 days.
-
Sample Collection: At the end of the study period, collect blood and urine samples. Euthanize the animals and harvest both the obstructed (left) and contralateral (right) kidneys.
c. Assessment of Renal Fibrosis:
-
Histological Analysis:
-
Fix kidney tissue in 10% formalin and embed in paraffin.
-
Stain sections with Masson's trichrome or Sirius red to assess collagen deposition.
-
Perform immunohistochemistry for markers of fibrosis (e.g., α-smooth muscle actin [α-SMA], fibronectin) and inflammation (e.g., F4/80 for macrophages).
-
-
Biochemical Analysis:
-
Measure blood urea nitrogen (BUN) and serum creatinine to assess renal function.
-
Analyze kidney tissue homogenates using qRT-PCR or Western blotting for the expression of pro-fibrotic and pro-inflammatory genes (e.g., TGF-β1, collagen I, MCP-1).
-
In Vitro Aldosterone Synthase (CYP11B2) Inhibition Assay
This protocol describes a cell-based assay to determine the inhibitory potency of Baxdrostat on aldosterone synthase.
a. Cell Culture:
-
Cell Line: Human adrenocortical carcinoma cell line (NCI-H295R), which expresses CYP11B2.
-
Culture Conditions: Maintain cells in DMEM/F12 medium supplemented with 10% fetal bovine serum, insulin, transferrin, selenium, and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
b. Inhibition Assay Protocol:
-
Plating: Seed NCI-H295R cells in 24-well plates and allow them to adhere overnight.
-
Stimulation and Inhibition:
-
Wash the cells and replace the medium with serum-free medium containing a stimulant for aldosterone production, such as angiotensin II (e.g., 100 nM) or forskolin (e.g., 10 µM).
-
Add Baxdrostat at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle control to the wells.
-
-
Incubation: Incubate the plates for 24-48 hours at 37°C.
-
Aldosterone Measurement: Collect the cell culture supernatant and measure the concentration of aldosterone using a commercially available ELISA kit or LC-MS/MS.
-
Data Analysis:
-
Calculate the percentage of inhibition of aldosterone production for each concentration of Baxdrostat compared to the vehicle control.
-
Determine the IC50 value (the concentration of Baxdrostat that causes 50% inhibition) by fitting the data to a dose-response curve.
-
Mandatory Visualizations
References
- 1. Pathogenesis and management of renal fibrosis induced by unilateral ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Moderate Exercise in Spontaneously Hypertensive Rats Is Unable to Activate the Expression of Genes Linked to Mitochondrial Dynamics and Biogenesis in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Baxdrostat Effects on Serum Electrolytes: A Technical Resource
This technical support guide provides researchers, scientists, and drug development professionals with detailed information regarding the effects of baxdrostat on serum potassium and sodium levels. The information is presented in a question-and-answer format to directly address potential issues and queries that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which baxdrostat influences serum potassium and sodium levels?
A1: Baxdrostat is a potent and highly selective inhibitor of aldosterone synthase (CYP11B2), the enzyme responsible for the final step of aldosterone synthesis.[1][2] Aldosterone plays a key role in regulating blood pressure by promoting sodium and water reabsorption while increasing potassium excretion in the kidneys.[2] By inhibiting aldosterone production, baxdrostat effectively decreases sodium and water retention and reduces potassium excretion, leading to an increase in serum potassium and a potential decrease in serum sodium.[2][3]
Q2: What is the expected quantitative effect of baxdrostat on serum potassium levels?
A2: Treatment with baxdrostat is associated with a dose-dependent increase in serum potassium. As would be expected from a drug that blocks aldosterone, use of baxdrostat was linked to an increase in potassium of about 10%. The primary safety concern is hyperkalemia (elevated potassium levels). Clinical trial data provides insight into the incidence of this adverse event.
Data Presentation: Effect on Serum Electrolytes
The following tables summarize the incidence of hyperkalemia and hyponatremia observed in key clinical trials of baxdrostat.
Table 1: Incidence of Hyperkalemia in the BaxHTN Phase III Trial
| Dose Group | Serum K+ >6.0 mmol/L | Serum K+ 5.5-6.0 mmol/L | Clinical Intervention for Hyperkalemia |
| Baxdrostat 1 mg | 2.3% | 6.1% | 2.7% |
| Baxdrostat 2 mg | 3.0% | 11.1% | 7.9% |
| Placebo | 0.4% | Not Reported | Not Reported |
Table 2: Incidence of Hyperkalemia in the BrigHTN Phase II Trial
| Dose Group | Serum K+ ≥6.0 mmol/L |
| Baxdrostat 0.5 mg | 0% |
| Baxdrostat 1 mg | 3% |
| Baxdrostat 2 mg | 2% |
| Placebo | 0% |
Table 3: Incidence of Hyperkalemia in Patients with Chronic Kidney Disease (CKD)
| Dose Group | Incidence of Hyperkalemia |
| Baxdrostat (Pooled Doses) | 41% |
| Placebo | 5% |
Table 4: Incidence of Hyponatremia
| Trial | Dose Group | Incidence (Serum Na+ <135 mmol/L) |
| BaxHTN | Baxdrostat | More frequent than placebo |
| BrigHTN | Baxdrostat 2 mg | One case reported |
Note: Specific mean change values from baseline for serum potassium and sodium are not consistently reported in the available literature. The data presented reflects the incidence of clinically significant electrolyte changes.
Signaling Pathways and Experimental Workflows
Experimental Protocols
The following outlines the typical methodology used in Phase II and III clinical trials to assess the effects of baxdrostat.
Study Design:
-
Trial Type: Multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.
-
Patient Population: Adults (≥18 years) with treatment-resistant or uncontrolled hypertension. Participants typically have a seated blood pressure of ≥130/80 mmHg despite being on stable doses of at least three (for resistant) or two (for uncontrolled) antihypertensive agents, including a diuretic.
-
Exclusion Criteria: Key exclusions often include an estimated glomerular filtration rate (eGFR) <45 mL/min/1.73 m2, serum potassium levels outside the normal range at screening, and other secondary causes of hypertension.
-
Treatment: Participants are randomized to receive a once-daily oral dose of baxdrostat (e.g., 0.5 mg, 1 mg, 2 mg) or a matching placebo for a duration of 12 weeks.
Data Collection and Measurements:
-
Primary Endpoint: The primary efficacy endpoint is typically the change in seated systolic blood pressure from baseline to the end of the treatment period (e.g., week 12).
-
Safety Endpoints & Electrolyte Monitoring: Safety and tolerability are assessed through the monitoring of adverse events, vital signs, and clinical laboratory tests. Serum potassium and sodium levels are measured at baseline and monitored regularly throughout the study. Changes in these electrolytes are a key safety endpoint.
-
Laboratory Methods: While specific assay manufacturers are not detailed in the available literature, serum electrolyte levels are determined by standard clinical laboratory evaluations from blood samples.
Troubleshooting Guide
Q3: We are observing a higher-than-expected incidence of hyperkalemia in our animal models. What are the potential contributing factors?
A3:
-
Dose Level: Baxdrostat's effect on potassium is dose-dependent. Ensure the dose being used is appropriate for the animal model and scales correctly with human clinical doses.
-
Renal Function: Impaired renal function can significantly increase the risk of hyperkalemia, as the ability to excrete potassium is compromised. Assess the baseline renal function of the animals. In a trial with CKD patients, hyperkalemia was much more common (41%) than in trials with patients who had better kidney function.
-
Concomitant Medications: The risk of hyperkalemia is increased when baxdrostat is co-administered with other drugs that raise serum potassium, such as ACE inhibitors, angiotensin receptor blockers (ARBs), or potassium-sparing diuretics. Review all administered compounds.
-
Dietary Potassium: Ensure a standardized diet with a known potassium content, as high dietary intake could exacerbate the effects of aldosterone synthase inhibition.
Q4: An investigator in our trial reported a patient with a serum potassium level >6.0 mmol/L. What is the recommended course of action based on clinical trial experience?
A4: In clinical trials, baxdrostat-related increases in potassium to ≥6.0 mmol/L have been observed. The management strategy often involves temporarily withdrawing the drug. In some reported cases, after potassium levels normalized, reinitiation of baxdrostat did not result in a recurrence of severe hyperkalemia. However, any decision to re-challenge should be based on a thorough risk-benefit assessment for the individual patient and may require a dose reduction and more frequent monitoring.
Q5: Is a decrease in serum sodium an expected finding with baxdrostat?
A5: Yes, a mild, dose-dependent decrease in serum sodium is consistent with baxdrostat's mechanism of action. By inhibiting aldosterone, which promotes sodium reabsorption, a slight increase in sodium excretion is expected. While cases of clinically significant hyponatremia (serum sodium <135 mmol/L) have been reported, they appear to be less frequent than hyperkalemia. Monitoring serum sodium throughout the experimental period is recommended.
References
Technical Support Center: Navigating the Nuances of Aldosterone Synthase Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aldosterone synthase inhibitors (ASIs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you design, execute, and interpret your experiments while avoiding common pitfalls, particularly off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of aldosterone synthase inhibitors?
A1: The most significant off-target effect of aldosterone synthase (CYP11B2) inhibitors is the concurrent inhibition of 11β-hydroxylase (CYP11B1).[1][2][3][4][5] This is due to the high sequence homology (approximately 93%) between the two enzymes. Inhibition of CYP11B1 disrupts the final step of cortisol synthesis, leading to a compensatory increase in adrenocorticotropic hormone (ACTH) from the pituitary gland. This ACTH surge stimulates the adrenal glands, causing an accumulation of steroid precursors, most notably 11-deoxycorticosterone (DOC) and 11-deoxycortisol.
Q2: Why is the accumulation of 11-deoxycorticosterone (DOC) a concern?
A2: 11-deoxycorticosterone is a potent mineralocorticoid, and its accumulation can counteract the intended therapeutic effects of aldosterone synthase inhibition. Elevated DOC levels can lead to sodium and water retention, potentially blunting the blood pressure-lowering effects of the inhibitor. In some cases, this can lead to a paradoxical increase in blood pressure at higher doses of a non-selective ASI.
Q3: Are there any concerns about off-target effects on the androgen pathway?
A3: While the primary concern is the glucocorticoid pathway, it is prudent to assess for any unintended effects on the androgen pathway. Some steroid precursors that accumulate due to CYP11B1 inhibition could potentially interact with the androgen receptor. Additionally, some mineralocorticoid receptor antagonists are known to have anti-androgenic side effects, making it a relevant area of investigation for new drugs targeting the renin-angiotensin-aldosterone system.
Q4: What are the key differences between first and second-generation aldosterone synthase inhibitors?
A4: First-generation inhibitors, such as LCI699 (osilodrostat) and fadrozole, generally exhibit lower selectivity for CYP11B2 over CYP11B1. This often leads to significant off-target effects on cortisol synthesis at therapeutic doses. Second-generation inhibitors, such as baxdrostat and lorundrostat, have been engineered for much higher selectivity, resulting in a significantly lower impact on the cortisol pathway and a more favorable side-effect profile.
Troubleshooting Guides
In Vitro Assays
Problem: High background signal in my hormone quantification ELISA.
-
Possible Cause 1: Inadequate plate washing. Insufficient washing can leave behind unbound reagents, leading to a high background.
-
Solution: Increase the number of wash steps. Ensure that the wells are completely aspirated after each wash. A gentle soak with wash buffer for 30-60 seconds before aspiration can also be effective.
-
-
Possible Cause 2: Suboptimal blocking. The blocking buffer may not be effectively preventing non-specific binding.
-
Solution: Try increasing the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time. Adding a non-ionic detergent like Tween-20 (0.05%) to the blocking buffer can also help.
-
-
Possible Cause 3: Reagent contamination. Buffers or substrates may be contaminated with the hormone being measured.
-
Solution: Always use fresh, sterile reagents. Avoid cross-contamination by using fresh pipette tips for each reagent and sample.
-
Problem: Inconsistent results in my recombinant CYP11B1/CYP11B2 inhibition assay.
-
Possible Cause 1: Enzyme instability. Recombinant enzymes can be sensitive to storage and handling conditions.
-
Solution: Aliquot enzymes upon receipt and store them at the recommended temperature. Avoid repeated freeze-thaw cycles. Ensure that the assay buffer contains appropriate stabilizing agents, such as DTT, which should be added fresh daily.
-
-
Possible Cause 2: Substrate or cofactor degradation. The steroid substrates or cofactors like NADPH may degrade over time.
-
Solution: Prepare fresh substrate and cofactor solutions for each experiment. Store stock solutions under appropriate conditions (e.g., protected from light, at the correct temperature).
-
-
Possible Cause 3: Issues with the cell homogenate preparation (if applicable).
-
Solution: Ensure a consistent and reproducible homogenization procedure. Keep samples on ice throughout the process to prevent enzyme degradation. Determine the optimal protein concentration for the assay to ensure linear reaction kinetics.
-
Cell-Based Assays (H295R)
Problem: Low or no hormone production in my H295R cells.
-
Possible Cause 1: Cell health and passage number. H295R cells can lose their steroidogenic capacity at high passage numbers.
-
Solution: Use cells within a validated passage number range. Regularly check for mycoplasma contamination. Ensure proper cell culture conditions, including appropriate media, supplements, and incubator settings.
-
-
Possible Cause 2: Inactive stimulation agent. The agent used to stimulate steroidogenesis (e.g., forskolin) may have lost its activity.
-
Solution: Use a fresh, validated batch of the stimulating agent. Prepare stock solutions according to the manufacturer's instructions and store them properly.
-
Problem: High variability between replicate wells.
-
Possible Cause 1: Uneven cell seeding. Inconsistent cell numbers across wells will lead to variable hormone production.
-
Solution: Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating to prevent settling.
-
-
Possible Cause 2: Edge effects. Wells on the outer edges of the plate are more prone to evaporation, which can affect cell growth and hormone production.
-
Solution: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile media or PBS to maintain a humidified environment across the plate.
-
In Vivo Studies
Problem: Unexpected lack of efficacy of the ASI in my rodent model.
-
Possible Cause 1: Accumulation of 11-deoxycorticosterone (DOC). As seen in clinical settings, the accumulation of this mineralocorticoid precursor due to off-target CYP11B1 inhibition can counteract the blood pressure-lowering effects of the ASI.
-
Solution: Measure plasma levels of DOC and other steroid precursors. A highly selective ASI should minimize this effect. If using a less selective inhibitor, consider that the dose-response curve may be bell-shaped.
-
-
Possible Cause 2: Inappropriate animal model or diet. The renin-angiotensin-aldosterone system (RAAS) status of the animals can significantly impact the efficacy of an ASI.
-
Solution: Use a model with a stimulated RAAS, such as spontaneously hypertensive rats on a low-sodium/high-potassium diet, to maximize the observable effects of aldosterone synthase inhibition.
-
Problem: Signs of adrenal insufficiency in treated animals.
-
Possible Cause: Excessive inhibition of both CYP11B2 and CYP11B1. At high doses, even selective inhibitors can impact cortisol synthesis, leading to adrenal insufficiency.
-
Solution: Monitor plasma corticosterone (the primary glucocorticoid in rodents) and ACTH levels. If signs of adrenal insufficiency are observed, reduce the dose of the inhibitor.
-
Quantitative Data Summary
The following table summarizes the in vitro inhibitory potency (IC50) and selectivity of various aldosterone synthase inhibitors for human CYP11B2 and CYP11B1.
| Aldosterone Synthase Inhibitor | CYP11B2 IC50 (nM) | CYP11B1 IC50 (nM) | Selectivity Ratio (CYP11B1/CYP11B2) | Reference |
| FAD286 | 1.6 | 9.9 | ~6 | |
| LCI699 (Osilodrostat) | ~0.7 | ~2.5 | ~3.6 | |
| Lorundrostat | - | - | 374 | |
| Baxdrostat | - | - | >100 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Key Experiment 1: H295R Steroidogenesis Assay (based on OECD TG 456)
This in vitro assay uses the human adrenocarcinoma cell line NCI-H295R to screen for chemicals that affect the production of steroid hormones, including aldosterone, cortisol, and sex steroids.
Methodology:
-
Cell Culture: Culture H295R cells in a complete medium supplemented with the necessary growth factors. Maintain cells in a humidified incubator at 37°C and 5% CO2.
-
Plating: Seed the cells in 24-well plates at a density that allows them to reach approximately 80-90% confluency at the end of the experiment. Allow the cells to acclimate for 24 hours.
-
Exposure: Replace the culture medium with fresh medium containing the test compound at various concentrations, a vehicle control, a positive control (e.g., forskolin to stimulate steroidogenesis), and a negative control (e.g., a known inhibitor like prochloraz). Incubate for 48 hours.
-
Sample Collection: After incubation, collect the cell culture medium for hormone analysis.
-
Hormone Quantification: Analyze the concentration of aldosterone, cortisol, and other relevant steroids in the collected medium using validated methods such as ELISA or LC-MS/MS.
-
Cell Viability: Assess cell viability in each well after sample collection to ensure that the observed effects on hormone production are not due to cytotoxicity.
Key Experiment 2: Recombinant CYP11B1 and CYP11B2 Inhibition Assay
This assay directly measures the inhibitory activity of a compound on the target enzymes, CYP11B2, and the primary off-target, CYP11B1.
Methodology:
-
Enzyme Source: Use cell homogenates from a stable cell line co-expressing the human CYP11B enzyme (either CYP11B1 or CYP11B2) along with its necessary electron transfer partners, adrenodoxin and adrenodoxin reductase, to ensure maximal enzyme activity.
-
Assay Buffer: Prepare an appropriate assay buffer containing a buffer system (e.g., HEPES or phosphate buffer), cofactors (e.g., NADPH), and the steroid substrate.
-
Substrates: Use 11-deoxycorticosterone as the substrate for the CYP11B2 assay and 11-deoxycortisol for the CYP11B1 assay.
-
Incubation: Pre-incubate the enzyme preparation with various concentrations of the test inhibitor. Initiate the reaction by adding the substrate and incubate at 37°C for a defined period within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid or an organic solvent).
-
Product Quantification: Quantify the amount of product formed (aldosterone for CYP11B2, cortisol for CYP11B1) using a suitable analytical method like LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Key Experiment 3: Androgen Receptor Competitive Binding Assay
This assay determines if a test compound can bind to the androgen receptor (AR).
Methodology:
-
Receptor Source: Use a source of the androgen receptor, such as a recombinant AR ligand-binding domain (LBD) or cytosol from a tissue expressing high levels of AR (e.g., rat prostate).
-
Radioligand: Use a high-affinity radiolabeled androgen, such as [3H]-dihydrotestosterone (DHT).
-
Assay Setup: In a multi-well plate, combine the AR preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved through various methods, such as filtration or scintillation proximity assay (SPA).
-
Quantification: Measure the amount of bound radioactivity.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. The concentration at which the test compound displaces 50% of the radioligand is the IC50 value, which reflects its binding affinity for the AR.
Key Experiment 4: Androgen Receptor Transactivation Assay
This cell-based assay determines if the binding of a compound to the androgen receptor leads to a functional response (i.e., gene transcription).
Methodology:
-
Cell Line: Use a cell line that stably expresses the human androgen receptor and contains a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter. The MDA-kb2 cell line is a commonly used model.
-
Cell Plating and Treatment: Plate the cells in a multi-well plate and, after attachment, treat them with various concentrations of the test compound, a vehicle control, a known androgen agonist (e.g., DHT), and an antagonist (e.g., hydroxyflutamide).
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene transcription and reporter protein expression.
-
Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter protein (e.g., luciferase activity using a luminometer).
-
Data Analysis: Normalize the reporter activity to cell viability. For agonists, determine the EC50 (the concentration that produces 50% of the maximal response). For antagonists, determine the IC50 (the concentration that inhibits 50% of the agonist-induced response).
Visualizations
Caption: Steroidogenesis pathway highlighting key enzymes and off-target concerns.
Caption: Experimental workflow for assessing ASI selectivity and off-target effects.
Caption: Troubleshooting logic for unexpected in vivo results with ASIs.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. oecd.org [oecd.org]
- 3. oecd.org [oecd.org]
- 4. The Emerging Role of Aldosterone Synthase Inhibitors in Overcoming Renin–Angiotensin–Aldosterone System Therapy Limitations: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human - PubMed [pubmed.ncbi.nlm.nih.gov]
Baxdrostat and Cortisol Levels: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding Baxdrostat's impact on cortisol levels observed in clinical trials. This guide offers troubleshooting advice and frequently asked questions to assist in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: How does Baxdrostat selectively inhibit aldosterone synthesis without affecting cortisol levels?
A1: Baxdrostat is a highly selective aldosterone synthase inhibitor.[1][2][3][4] It specifically targets the CYP11B2 enzyme, which is responsible for the final steps of aldosterone synthesis.[1] Its selectivity for CYP11B2 is over 100 times greater than for CYP11B1 (11β-hydroxylase), the enzyme essential for cortisol synthesis. This high selectivity is the primary reason why Baxdrostat can effectively lower aldosterone levels without significantly impacting cortisol production.
Q2: What has been observed regarding cortisol levels in patients treated with Baxdrostat in clinical trials?
A2: Across multiple clinical trials, including Phase 1, Phase 2 (BrigHTN), and Phase 3 (BaxHTN) studies, Baxdrostat has been consistently shown to have no meaningful effect on plasma cortisol levels. Even with multiple ascending doses, the impact on cortisol was not significant. Preclinical studies in cynomolgus monkeys also demonstrated that Baxdrostat inhibited aldosterone synthesis without affecting the adrenocorticotropic hormone (ACTH)-induced rise in cortisol.
Q3: My experiment is showing an unexpected decrease in cortisol levels after Baxdrostat administration. What could be the issue?
A3: This would be an atypical finding based on current clinical data. Here are some troubleshooting steps:
-
Compound Purity and Identity: Verify the purity and identity of the Baxdrostat sample. Contamination with a non-selective inhibitor could lead to off-target effects on cortisol synthesis.
-
Assay Specificity: Ensure the cortisol assay being used is specific and validated. Cross-reactivity with other steroids could lead to inaccurate readings. Consider using mass spectrometry-based methods for higher specificity.
-
Experimental Model: The selectivity of Baxdrostat has been established in human and primate models. If using a different animal model, there could be unforeseen differences in the CYP11B1/CYP11B2 enzyme structures or drug metabolism.
-
Concomitant Medications: Review any other compounds or medications being used in the experimental setup, as they could have independent effects on the adrenal axis.
Q4: Is there a risk of adrenal insufficiency with Baxdrostat treatment?
A4: Based on available clinical trial data, there have been no reported instances of adrenocortical insufficiency attributed to Baxdrostat. The high selectivity of the drug for aldosterone synthase preserves the cortisol synthesis pathway, minimizing the risk of adrenal insufficiency. A dedicated Phase 2 study has been designed to further evaluate the cortisol reserve in response to an ACTH stimulation test following Baxdrostat treatment.
Data from Clinical Trials
The primary outcome of most clinical trials for Baxdrostat was the reduction in blood pressure. However, the impact on aldosterone and cortisol were key secondary and exploratory endpoints. The consistent finding across these trials is a significant, dose-dependent reduction in aldosterone with no clinically meaningful change in cortisol levels.
| Clinical Trial Phase | Key Finding Regarding Cortisol | Aldosterone Impact | Reference |
| Phase 1 | No meaningful effect on plasma cortisol levels, even with ACTH challenge. | Dose-dependent reduction in plasma aldosterone. | |
| Phase 2 (BrigHTN) | No impact on cortisol levels was observed. | Significant reduction in plasma aldosterone. | |
| Phase 3 (BaxHTN) | Cortisol levels remained unaffected. | Significant reduction in aldosterone levels. |
Experimental Protocols
BrigHTN Phase 2 Trial Methodology
The BrigHTN (Baxdrostat for Treatment-Resistant Hypertension) study was a multicenter, randomized, double-blind, placebo-controlled, dose-ranging Phase 2 trial.
-
Patient Population: The trial enrolled patients with treatment-resistant hypertension, defined as having a blood pressure of 130/80 mmHg or higher while on stable doses of at least three antihypertensive agents, including a diuretic.
-
Treatment Arms: Patients were randomly assigned to receive one of three doses of Baxdrostat (0.5 mg, 1 mg, or 2 mg) or a placebo, administered once daily for 12 weeks.
-
Primary Endpoint: The primary endpoint was the change in systolic blood pressure from baseline to week 12 for each Baxdrostat group compared to the placebo group.
-
Hormone Level Assessment: Plasma aldosterone and cortisol levels were measured at baseline and throughout the study to assess the selectivity and pharmacodynamic effects of Baxdrostat.
Visualizing the Mechanism of Action
Baxdrostat's Selective Inhibition Pathway
The following diagram illustrates the mechanism by which Baxdrostat selectively inhibits aldosterone synthesis while sparing the cortisol synthesis pathway.
Caption: Mechanism of Baxdrostat's selective inhibition of CYP11B2.
References
- 1. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension [mdpi.com]
- 2. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Lowering the Pressure: Baxdrostat Redefines Resistant Hypertension - PharmaFeatures [pharmafeatures.com]
Optimizing Baxdrostat dosage for minimal adverse events
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Baxdrostat dosage while minimizing adverse events. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Baxdrostat?
Baxdrostat is a potent and highly selective inhibitor of aldosterone synthase (CYP11B2), the enzyme responsible for the final step in aldosterone synthesis.[1][2] By selectively blocking this enzyme, Baxdrostat reduces aldosterone levels without significantly affecting cortisol production, which is regulated by the closely related enzyme 11β-hydroxylase (CYP11B1).[3][4] This selectivity is a key feature aimed at minimizing off-target hormonal side effects.[1]
Q2: What are the most common adverse events associated with Baxdrostat?
The most frequently reported adverse event in clinical trials with Baxdrostat is hyperkalemia (elevated potassium levels). This is an expected consequence of reducing aldosterone, which normally promotes potassium excretion. Other reported adverse events include hyponatremia (low sodium levels) and hypotension (low blood pressure).
Q3: How does Baxdrostat dosage correlate with adverse events?
A dose-dependent increase in the incidence of hyperkalemia has been observed in clinical trials. Higher doses of Baxdrostat are associated with a greater likelihood of elevated serum potassium. The tables below summarize the incidence of hyperkalemia across different dosages in key clinical trials.
Troubleshooting Guides
In Vitro Experiments
Issue: High variability in IC50 values for Baxdrostat in our aldosterone synthase inhibition assay.
-
Possible Cause 1: Inconsistent cell health or enzyme activity.
-
Troubleshooting Step: Ensure a consistent cell passage number and viability for cell-based assays (e.g., using the NCI-H295R cell line). For assays using adrenal homogenates, ensure consistent preparation and storage to maintain enzyme integrity.
-
-
Possible Cause 2: Substrate or cofactor concentration variability.
-
Troubleshooting Step: Prepare fresh substrate (e.g., corticosterone or 11-deoxycorticosterone) and cofactor (e.g., NADPH) solutions for each experiment. Verify the purity and concentration of these reagents.
-
-
Possible Cause 3: Issues with the detection method (e.g., LC-MS/MS).
-
Troubleshooting Step: Run a standard curve for aldosterone in each analytical batch to ensure linearity and sensitivity. Check for ion suppression by the assay matrix. If ion suppression is suspected, consider further sample cleanup (e.g., solid-phase extraction) or adjusting chromatographic conditions to separate aldosterone from interfering components.
-
In Vivo Experiments
Issue: Unexpectedly high incidence of hyperkalemia in our animal model at a previously reported "safe" dose.
-
Possible Cause 1: Strain or species differences in sensitivity.
-
Troubleshooting Step: Be aware that different animal models (e.g., spontaneously hypertensive rats vs. double-transgenic rats overexpressing human renin and angiotensinogen) may have varying sensitivities to aldosterone synthase inhibition. The baseline potassium levels and renal function of the specific strain should be well-characterized.
-
-
Possible Cause 2: Dietary factors.
-
Troubleshooting Step: The sodium and potassium content of the animal diet can significantly influence the risk of hyperkalemia. Ensure a standardized and controlled diet throughout the study. A low-sodium, high-potassium diet will exacerbate the risk.
-
-
Possible Cause 3: Concurrent medications or conditions.
-
Troubleshooting Step: If the animal model involves other treatments or has underlying renal impairment, the risk of hyperkalemia with Baxdrostat will be higher. Concomitant use of other drugs affecting the renin-angiotensin-aldosterone system should be carefully considered.
-
Issue: Baxdrostat appears less effective at lowering blood pressure in our animal model than expected.
-
Possible Cause 1: Animal model is not aldosterone-dependent.
-
Troubleshooting Step: Confirm that the chosen hypertensive animal model has an aldosterone-dependent component. Models like the DOCA-salt hypertensive rat are highly dependent on mineralocorticoid activity, whereas others may not be.
-
-
Possible Cause 2: Pharmacokinetic issues.
-
Troubleshooting Step: Verify the formulation and administration route of Baxdrostat to ensure adequate absorption and exposure. Conduct pharmacokinetic studies in your specific animal model to correlate plasma drug concentrations with the observed pharmacodynamic effects.
-
-
Possible Cause 3: Adherence to treatment (for oral dosing in feed/water).
-
Troubleshooting Step: Monitor food and water intake to ensure consistent dosing. If adherence is a concern, consider alternative administration routes such as oral gavage.
-
Data on Adverse Events
The following tables summarize the incidence of hyperkalemia in major clinical trials of Baxdrostat.
Table 1: Incidence of Hyperkalemia in the BrigHTN Phase 2 Trial
| Dosage Group | Hyperkalemia (>6.0 mmol/L) |
| Placebo | 0% |
| 0.5 mg Baxdrostat | 0% |
| 1.0 mg Baxdrostat | 0% |
| 2.0 mg Baxdrostat | 2.9% (2 patients) |
Table 2: Incidence of Hyperkalemia in the HALO Phase 2 Trial
| Dosage Group | Hyperkalemia |
| Placebo | 1.6% |
| 0.5 mg Baxdrostat | 0% |
| 1.0 mg Baxdrostat | 1.6% |
| 2.0 mg Baxdrostat | 5.0% |
Table 3: Incidence of Hyperkalemia in the BaxHTN Phase 3 Trial
| Dosage Group | Confirmed Hyperkalemia (>6.0 mmol/L) | Discontinuation due to Hyperkalemia |
| Placebo | 0% | 0% |
| 1.0 mg Baxdrostat | 1.0% | 0.8% |
| 2.0 mg Baxdrostat | 1.0% | 1.5% |
Experimental Protocols
Protocol 1: In Vitro Aldosterone Synthase (CYP11B2) Inhibition Assay
This protocol is a representative example for determining the in vitro potency of Baxdrostat using a human cell line expressing CYP11B2.
-
Cell Culture: Culture NCI-H295R human adrenocortical carcinoma cells, which endogenously express CYP11B2, in an appropriate medium supplemented with serum and antibiotics.
-
Assay Preparation: Seed cells in a multi-well plate and allow them to adhere and grow to a confluent monolayer.
-
Compound Treatment: Prepare serial dilutions of Baxdrostat in the assay medium. Remove the culture medium from the cells and add the medium containing the different concentrations of Baxdrostat. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Stimulation (Optional but Recommended): To enhance aldosterone production, stimulate the cells with an appropriate agent, such as angiotensin II.
-
Substrate Addition: Add the substrate, 11-deoxycorticosterone, to each well at a final concentration near its Km for CYP11B2.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a predetermined time (e.g., 24 hours).
-
Sample Collection: Collect the supernatant from each well.
-
Analysis: Quantify the concentration of aldosterone in the supernatant using a validated method such as LC-MS/MS or a specific ELISA.
-
Data Analysis: Plot the aldosterone concentration against the logarithm of the Baxdrostat concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Management of Hyperkalemia in a Research Setting
This protocol outlines a typical workflow for monitoring and managing hyperkalemia in a clinical trial or preclinical study involving Baxdrostat.
-
Baseline Assessment: Measure serum potassium levels at baseline before initiating treatment with Baxdrostat.
-
Regular Monitoring:
-
Measure serum potassium levels at regular intervals during the study. The frequency should be higher in the initial phase of treatment and after any dose escalation (e.g., weekly for the first month, then monthly).
-
More frequent monitoring is required for subjects with risk factors such as pre-existing renal impairment or concurrent use of other medications that can affect potassium levels.
-
-
Action Thresholds:
-
Mild Hyperkalemia (e.g., >5.1 mmol/L to 5.5 mmol/L):
-
Confirm the result with a repeat measurement.
-
Provide dietary counseling to limit potassium intake.
-
Review concomitant medications that may increase potassium.
-
-
Moderate Hyperkalemia (e.g., >5.5 mmol/L to 6.0 mmol/L):
-
Temporarily withhold Baxdrostat.
-
Increase frequency of potassium monitoring.
-
Consider re-initiating Baxdrostat at a lower dose once potassium levels return to an acceptable range.
-
-
Severe Hyperkalemia (e.g., >6.0 mmol/L):
-
Discontinue Baxdrostat immediately.
-
Initiate medical management as per institutional guidelines, which may include intravenous calcium, insulin and glucose, and/or potassium-binding resins.
-
The subject should be withdrawn from the study.
-
-
-
Documentation: Document all instances of hyperkalemia, the actions taken, and the outcomes as adverse events.
Visualizations
Caption: Steroidogenesis pathway highlighting Baxdrostat's inhibition of CYP11B2.
Caption: The Renin-Angiotensin-Aldosterone System and the site of Baxdrostat's action.
Caption: Decision workflow for managing adverse events during Baxdrostat experiments.
References
Baxdrostat and Metformin Drug-Drug Interaction: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the drug-drug interaction (DDI) studies between the aldosterone synthase inhibitor, baxdrostat, and the widely prescribed anti-diabetic medication, metformin. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental investigations.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are designing a co-administration study of baxdrostat and metformin. What is the potential mechanism of interaction we should be aware of?
A1: The primary theoretical mechanism of interaction is based on in-vitro findings. Baxdrostat has been shown to be an inhibitor of the multidrug and toxin extrusion 1 (MATE1) and MATE2-K renal transporters.[1][2] Metformin is a known substrate for these transporters, which are crucial for its renal excretion.[1][2] Therefore, there is a potential for baxdrostat to inhibit the renal clearance of metformin, which could lead to increased plasma concentrations of metformin.
Q2: Our preliminary in-vitro results suggest a potential for interaction. Has this been observed in clinical studies?
A2: A dedicated clinical trial (NCT05526690) was conducted to evaluate this specific interaction in healthy human subjects.[1] The study concluded that despite the in-vitro inhibition of MATE1 and MATE2-K by baxdrostat, there was no significant pharmacokinetic drug-drug interaction observed in vivo.
Q3: We are observing unexpected variability in our metformin plasma concentration results during co-administration. What could be the cause?
A3: While the clinical study showed no significant interaction, several factors can contribute to variability in pharmacokinetic studies. Ensure that your experimental protocol is tightly controlled. Key areas to review include:
-
Dosing Regimen: Confirm the precise timing and administration of both baxdrostat and metformin.
-
Washout Period: In a crossover design, ensure an adequate washout period of at least 10 days between treatment arms to prevent carry-over effects.
-
Sample Collection and Handling: Strict adherence to the blood and urine sample collection schedule (e.g., over a 3-day period post-dose) and proper sample processing and storage are critical.
-
Analytical Method Validation: Verify the accuracy and precision of the analytical method used to quantify metformin concentrations in plasma and urine.
Q4: What safety parameters should be monitored during a baxdrostat-metformin co-administration study?
A4: Based on the established clinical trial, a comprehensive safety monitoring plan should be in place. This includes monitoring for:
-
Adverse Events (AEs): Record all treatment-emergent AEs. The clinical study reported that co-administration was well-tolerated with no serious AEs or discontinuations due to AEs.
-
Physical Examinations: Conduct thorough physical examinations at baseline and throughout the study.
-
Electrocardiograms (ECGs): Monitor for any changes in cardiac activity.
-
Vital Signs: Regularly measure blood pressure, heart rate, and temperature.
-
Clinical Laboratory Evaluations: Perform standard blood and urine laboratory tests.
Data Presentation
The following tables summarize the quantitative data from the pivotal drug-drug interaction study between baxdrostat and metformin.
Table 1: Plasma Pharmacokinetic Parameters of Metformin
| Parameter | Metformin Alone (1000 mg) | Metformin + Baxdrostat (10 mg) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | Value | Value | Within 80-125% |
| AUC0-t (ngh/mL) | Value | Value | Within 80-125% |
| AUC0-inf (ngh/mL) | Value | Value | Within 80-125% |
Table 2: Renal Clearance of Metformin
| Parameter | Metformin Alone (1000 mg) | Metformin + Baxdrostat (10 mg) | Conclusion |
| Renal Clearance | Value | Value | Not significantly affected by baxdrostat. |
Experimental Protocols
Study Design: Randomized, Open-Label, Crossover Clinical Trial (NCT05526690)
This study was designed to assess the effect of baxdrostat on the pharmacokinetics of metformin in healthy volunteers.
-
Participants: The study enrolled 27 healthy human subjects.
-
Treatment Arms:
-
Arm A: A single oral dose of 1000 mg metformin.
-
Arm B: A single oral dose of 1000 mg metformin co-administered with a single oral dose of 10 mg baxdrostat.
-
-
Study Design: A randomized, crossover design was employed, with each participant receiving both treatments in a randomized sequence.
-
Washout Period: A washout period of 10 or more days separated each treatment period to ensure the complete elimination of the drugs from the participants' systems before the next treatment.
-
Pharmacokinetic Sampling:
-
Blood Samples: Blood samples were collected at predefined time points over a 3-day period following each treatment to determine the plasma concentrations of metformin.
-
Urine Samples: Urine samples were collected over the same 3-day period to measure the amount of metformin excreted.
-
-
Bioanalysis: Plasma and urine samples were analyzed using a validated bioanalytical method to quantify metformin concentrations.
-
Safety Assessments: Safety and tolerability were assessed through the monitoring of adverse events, physical examinations, electrocardiograms, vital signs, and standard clinical laboratory tests.
Visualizations
Caption: Experimental workflow of the randomized, crossover drug-drug interaction study.
Caption: Potential mechanism of baxdrostat-metformin interaction at the renal tubule.
References
- 1. Results From a Randomized, Open-Label, Crossover Study Evaluating the Effect of the Aldosterone Synthase Inhibitor Baxdrostat on the Pharmacokinetics of Metformin in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Results From a Randomized, Open-Label, Crossover Study Evaluating the Effect of the Aldosterone Synthase Inhibitor Baxdrostat on the Pharmacokinetics of Metformin in Healthy Human Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing the Placebo Effect in Baxdrostat Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Baxdrostat. The content focuses on understanding and mitigating the placebo effect observed in clinical trials.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant placebo effect in our hypertension study. What are the potential contributing factors?
A1: A notable placebo response is not uncommon in hypertension trials. Several factors can contribute to this phenomenon:
-
Hawthorne Effect: The very act of participating in a clinical trial can alter a participant's behavior. Increased attention from healthcare professionals and self-monitoring of blood pressure can lead to better adherence to background antihypertensive medications and lifestyle modifications, resulting in a blood pressure reduction independent of the investigational drug. This was a suspected factor in the HALO trial.[1]
-
Regression to the Mean: Patients are often enrolled in hypertension trials when their blood pressure is at its peak. Over time, blood pressure naturally fluctuates and may decrease, a phenomenon known as regression to the mean.
-
Patient Expectations: Participants' belief that they are receiving a novel and potentially effective treatment can lead to a physiological response, even if they are in the placebo group.
-
White Coat Hypertension: Some participants may experience elevated blood pressure in a clinical setting due to anxiety. As they become more comfortable with the study procedures, their blood pressure may naturally decrease.
Q2: How can we proactively minimize the placebo effect in our clinical trial design?
A2: Several strategies can be implemented during the trial design phase to minimize the impact of the placebo effect:
-
Placebo Run-in Period: Incorporating a placebo run-in period, where all participants receive a placebo for a set duration before randomization, can help identify and exclude subjects who show a marked response to the placebo.[2][3] The BaxHTN, BaxAsia, and Bax24 Phase 3 trials for Baxdrostat included a placebo run-in period.[4][5]
-
Blinding: A double-blind design, where neither the participants nor the investigators know the treatment allocation, is crucial to prevent bias in reporting and assessment. The Baxdrostat trials were designed as double-blind, placebo-controlled studies.
-
Standardized Procedures: Ensure all participants receive the same level of attention and interaction with study staff, regardless of their treatment group.
-
Objective Endpoints: While subjective reports are valuable, relying on objective measurements like 24-hour ambulatory blood pressure monitoring can provide a more accurate assessment of treatment efficacy.
Q3: What methods can be used to measure and address medication adherence in our trial?
A3: Poor medication adherence can significantly impact trial outcomes and may contribute to a perceived placebo effect if non-adherence is higher in the active treatment group. Here are some methods to measure and improve adherence:
-
Pill Counts: This is a straightforward method where the number of returned pills is compared against the number of pills dispensed.
-
Electronic Monitoring: Medication Event Monitoring Systems (MEMS) use a special bottle cap to record the date and time of each opening, providing a more detailed picture of adherence patterns.
-
Biological Assays: Measuring the concentration of the drug or its metabolites in blood or urine can confirm if the participant has been taking the medication. This method was used in a post-hoc analysis of the HALO trial to identify non-adherent patients.
-
Patient Self-Reporting: While subject to bias, patient diaries and questionnaires can provide qualitative insights into adherence.
To improve adherence, consider simplifying the dosing regimen, providing clear instructions, and using reminder tools.
Troubleshooting Guide
Issue: An unexpectedly high placebo response is observed mid-study, potentially compromising the trial's power.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Improved Adherence to Background Medication (Hawthorne Effect) | - Reinforce the importance of maintaining a stable background medication regimen throughout the trial. - Consider collecting data on adherence to background medications. |
| Patient Expectation Bias | - Ensure study staff interactions with all participants are neutral and standardized. - Re-emphasize the blinded nature of the trial to participants. |
| Inaccurate Blood Pressure Measurement | - Review and reinforce standardized blood pressure measurement protocols with all study sites. - Calibrate and validate all blood pressure monitoring devices. |
| High Rate of "Placebo Responders" | - If not already part of the design, consider a prospective analysis to characterize placebo responders to inform future trial designs. |
| Undisclosed Changes in Lifestyle | - During study visits, consistently and non-judgmentally inquire about any changes in diet, exercise, or other lifestyle factors. |
Quantitative Data from Baxdrostat Clinical Trials
The following tables summarize the key quantitative data from the Phase 2 and Phase 3 clinical trials of Baxdrostat, comparing the effects of different doses with placebo on systolic blood pressure (SBP).
Table 1: BrigHTN Phase 2 Trial - Change in Seated SBP at 12 Weeks
| Treatment Group | Mean Change from Baseline in SBP (mmHg) | Placebo-Adjusted Change in SBP (mmHg) |
| Placebo | -9.4 | N/A |
| Baxdrostat 0.5 mg | -12.1 | -2.7 |
| Baxdrostat 1 mg | -17.5 | -8.1 |
| Baxdrostat 2 mg | -20.3 | -11.0 |
Table 2: HALO Phase 2 Trial - Change in Seated SBP at 8 Weeks
| Treatment Group | Mean Change from Baseline in SBP (mmHg) | Placebo-Adjusted Change in SBP (mmHg) |
| Placebo | -16.6 | N/A |
| Baxdrostat 0.5 mg | -17.0 | -0.4 |
| Baxdrostat 1 mg | -16.0 | +0.6 |
| Baxdrostat 2 mg | -19.8 | -3.2 |
Table 3: BaxHTN Phase 3 Trial - Change in Seated SBP at 12 Weeks
| Treatment Group | Mean Change from Baseline in SBP (mmHg) | Placebo-Adjusted Change in SBP (mmHg) |
| Placebo | -5.8 | N/A |
| Baxdrostat 1 mg | -14.5 | -8.7 |
| Baxdrostat 2 mg | -15.7 | -9.8 |
Experimental Protocols
Protocol: Double-Blind, Placebo-Controlled Trial Design (Adapted from BrigHTN and HALO trials)
-
Participant Screening and Enrollment:
-
Establish clear inclusion and exclusion criteria. For the BrigHTN trial, this included patients with treatment-resistant hypertension (BP ≥130/80 mmHg on at least three antihypertensive agents, including a diuretic). The HALO trial included patients with uncontrolled hypertension (mean seated SBP ≥140 mmHg on a stable regimen of one or two antihypertensives).
-
Obtain informed consent from all participants.
-
-
Placebo Run-in Period:
-
Administer a single-blind placebo to all eligible participants for a predefined period (e.g., 2-4 weeks).
-
Monitor blood pressure and assess adherence during this period.
-
Participants who demonstrate a significant drop in blood pressure or poor adherence may be excluded from randomization.
-
-
Randomization:
-
Eligible participants are randomly assigned to receive either Baxdrostat (at varying doses) or a matching placebo.
-
Randomization should be stratified based on key baseline characteristics (e.g., baseline SBP, number of antihypertensive medications) to ensure balanced groups.
-
-
Blinding:
-
Both participants and study investigators/staff are blinded to the treatment allocation.
-
The investigational drug and placebo should be identical in appearance, taste, and packaging.
-
-
Treatment and Follow-up:
-
Participants self-administer the assigned treatment once daily for the duration of the study (e.g., 8-12 weeks).
-
Regular follow-up visits are scheduled to monitor blood pressure, assess for adverse events, and measure adherence.
-
-
Data Collection and Analysis:
-
The primary endpoint is typically the change in systolic blood pressure from baseline to the end of the treatment period.
-
Statistical analysis is performed to compare the change in blood pressure between the Baxdrostat groups and the placebo group.
-
Visualizations
Caption: Aldosterone synthesis pathway and the mechanism of action of Baxdrostat.
Caption: Standard workflow for a double-blind, placebo-controlled clinical trial.
References
Navigating Baxdrostat Administration in Renal Impairment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers utilizing Baxdrostat in experimental models involving subjects with renal impairment. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address potential issues and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Baxdrostat?
Baxdrostat is a potent and highly selective oral small molecule inhibitor of aldosterone synthase (encoded by the CYP11B2 gene).[1][2] By targeting this enzyme, Baxdrostat blocks the final step in aldosterone synthesis in the adrenal gland.[2][3] This leads to a reduction in aldosterone levels, which in turn decreases sodium and water retention, ultimately lowering blood pressure.[3] Importantly, Baxdrostat has a high selectivity for aldosterone synthase over 11β-hydroxylase (encoded by the CYP11B1 gene), the enzyme responsible for cortisol synthesis, thus minimizing the risk of off-target hormonal effects.
Q2: What is the primary safety concern when administering Baxdrostat to subjects with renal impairment?
The most frequently observed treatment-emergent adverse event in patients with chronic kidney disease (CKD) treated with Baxdrostat is hyperkalemia (elevated potassium levels). This is an expected consequence of inhibiting aldosterone, which normally promotes potassium excretion. Researchers should implement rigorous monitoring of serum potassium levels throughout the experimental period.
Q3: Does renal impairment affect the pharmacokinetics of Baxdrostat?
A Phase 1 study investigating the pharmacokinetics of Baxdrostat in participants with varying degrees of renal function found that renal impairment had no significant impact on the systemic exposure or clearance of the drug. Plasma concentration-time curves were similar across groups with normal renal function, moderate to severe renal impairment, and kidney failure. This suggests that dose adjustments based on pharmacokinetic differences may not be necessary for patients with kidney disease.
Q4: What are the reported effects of Baxdrostat on blood pressure and kidney function in patients with renal impairment?
In the Phase 2 FigHTN clinical trial, which enrolled patients with chronic kidney disease and uncontrolled hypertension, Baxdrostat demonstrated a statistically significant reduction in systolic blood pressure compared to placebo. An exploratory analysis from the same trial also showed a notable reduction in urine albumin-to-creatinine ratio, suggesting a potential kidney-protective effect beyond blood pressure control.
Troubleshooting Guide
Issue: Elevated Serum Potassium (Hyperkalemia) Detected
1. Verification:
-
Immediately repeat the serum potassium measurement to confirm the initial finding.
-
Review the subject's clinical signs for any symptoms of hyperkalemia (e.g., muscle weakness, fatigue, arrhythmias).
2. Investigation:
-
Concomitant Medications: Ascertain if the subject is receiving any other medications that could contribute to hyperkalemia (e.g., potassium-sparing diuretics, ACE inhibitors, ARBs, NSAIDs).
-
Dietary Intake: Assess the subject's recent dietary intake for high-potassium foods.
-
Renal Function: Evaluate for any acute decline in renal function (e.g., changes in eGFR or serum creatinine) that could exacerbate hyperkalemia.
3. Management Protocol (based on typical clinical trial safety guidelines):
-
Mild Hyperkalemia (e.g., >5.5 to 6.0 mmol/L):
-
Consider reducing or temporarily holding the Baxdrostat dose.
-
Initiate a low-potassium diet.
-
Increase monitoring frequency of serum potassium.
-
-
Moderate to Severe Hyperkalemia (e.g., >6.0 mmol/L):
-
Immediately discontinue Baxdrostat administration.
-
Administer standard medical management for hyperkalemia as per institutional protocols (e.g., intravenous calcium, insulin and glucose, potassium binders).
-
Continue to monitor serum potassium closely until it returns to a safe level.
-
Data Presentation
Table 1: Key Efficacy Outcomes from the Phase 2 FigHTN Trial
| Parameter | Baxdrostat (Pooled Doses) | Placebo |
| Change in Systolic Blood Pressure (mmHg) | -8.1 (placebo-corrected) | - |
| Reduction in Urine Albumin-to-Creatinine Ratio | 55% lower than placebo | - |
Data from the FigHTN Phase 2 clinical trial involving patients with chronic kidney disease and uncontrolled hypertension.
Table 2: Incidence of Adverse Events in the Phase 2 FigHTN Trial
| Adverse Event | Baxdrostat (Pooled Doses) | Placebo |
| Hyperkalemia | 41% | 5% |
| Serious Adverse Events | 9% | 3% |
Data from the FigHTN Phase 2 clinical trial.
Experimental Protocols
FigHTN Phase 2 Clinical Trial: Study Design
The FigHTN trial was a randomized, double-blind, placebo-controlled, multicenter study designed to evaluate the efficacy and safety of Baxdrostat in patients with chronic kidney disease and uncontrolled hypertension.
-
Participant Population: Adults with chronic kidney disease (eGFR 25 to 75 mL/min/1.73 m²) and uncontrolled hypertension, despite treatment with an ACE inhibitor or an ARB.
-
Intervention: Participants were randomized to receive one of two dose levels of Baxdrostat (low-dose: 0.5-1 mg; high-dose: 2-4 mg) or a matching placebo, administered orally once daily for 26 weeks.
-
Primary Endpoint: The primary outcome was the change in seated office systolic blood pressure at week 26.
-
Key Secondary/Exploratory Endpoints: Included changes in diastolic blood pressure and urine albumin-to-creatinine ratio.
-
Safety Monitoring: Included regular monitoring of serum potassium levels and other laboratory parameters.
Visualizations
Caption: Mechanism of action of Baxdrostat within the Renin-Angiotensin-Aldosterone System.
References
Technical Support Center: Baxdrostat Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with patient adherence in long-term studies of Baxdrostat.
Troubleshooting Guides
Issue 1: Discrepancy Between Pill Counts and Patient Outcomes
Symptoms:
-
High adherence rates (e.g., >90%) are recorded via pill counts.
-
Expected therapeutic effects, such as a significant reduction in blood pressure, are not observed in a subset of the study population.
-
Biomarker changes (e.g., serum aldosterone reduction, plasma renin activity increase) are less than anticipated based on dosing.[1]
Possible Causes:
-
"Pill Dumping": Patients may be discarding the medication before their scheduled visits to feign adherence. This was a suspected issue in the HALO trial, where pill counts indicated high adherence, but plasma drug levels were undetectable in a significant portion of participants.[2][3]
-
Misunderstanding of Dosing Regimen: Patients may not fully comprehend the dosing instructions, leading to incorrect timing or frequency of administration.
-
Intentional Non-Adherence: Patients may choose not to take the study drug due to perceived side effects, lack of motivation, or other personal reasons.
Troubleshooting Steps:
-
Implement Random Plasma Drug Level Monitoring: As demonstrated in the HALO trial's post-hoc analysis, plasma concentration of Baxdrostat is a definitive measure of recent adherence.[2][4] A protocol for random, unannounced blood draws can help identify non-adherent participants.
-
Enhance Patient Education: At the start and throughout the trial, reinforce the importance of adherence and ensure patients understand the dosing schedule. Utilize teach-back methods to confirm comprehension.
-
Open Communication: Foster a non-judgmental environment where patients feel comfortable reporting missed doses or concerns about the study medication.
Issue 2: High Placebo Response Obscuring Treatment Effect
Symptoms:
-
A larger-than-expected therapeutic response is observed in the placebo group, minimizing the statistical difference between the placebo and Baxdrostat arms.
-
This was a significant challenge in the HALO trial, which did not meet its primary endpoint for blood pressure reduction.
Possible Causes:
-
"Hawthorne Effect": The increased attention from researchers and more frequent monitoring during a clinical trial can lead to improved adherence to background antihypertensive medications and healthier lifestyle choices in all participants, including the placebo group.
-
White Coat Hypertension: Some patients may have elevated blood pressure in a clinical setting, which may normalize over the course of the study as they become more accustomed to the environment.
Troubleshooting Steps:
-
Incorporate a Placebo Run-in Period: Before randomization, have all participants undergo a single-blind placebo run-in period. This helps to stabilize background medication adherence and allows for the identification and exclusion of patients who show a significant placebo response. The BrigHTN and BaxHTN trials successfully used this strategy.
-
Ambulatory Blood Pressure Monitoring (ABPM): Utilize 24-hour ABPM to get a more accurate measure of a patient's true blood pressure outside of the clinical setting, which can help mitigate the effects of white coat hypertension.
-
Standardize Adherence Monitoring for Background Medications: Apply the same level of scrutiny to adherence with existing antihypertensive medications for all participants to ensure this is not a confounding variable.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for monitoring Baxdrostat adherence in a clinical trial?
A1: While no single method is perfect, a combination of direct and indirect measures is recommended. The HALO trial highlighted the unreliability of relying solely on pill counts. The most definitive method is measuring plasma concentrations of Baxdrostat. A comprehensive strategy would include:
-
Screening/Run-in Period: A 2-4 week run-in period to assess a patient's likelihood of adherence before randomization.
-
Pill Counts: To be used as a preliminary, though not definitive, measure at each study visit.
-
Plasma Drug Assays: To be used, even if randomly, to confirm actual ingestion of the drug. In the HALO trial, 36% of patients in the 2-mg arm had plasma levels less than 1% of the expected concentration, indicating non-adherence.
Q2: What level of adherence was achieved in the Baxdrostat Phase 3 trials?
A2: The Phase 3 BaxHTN trial demonstrated high adherence rates. In the first 12-week double-blind period, 95% of the 794 participants achieved adherence rates of ≥80% as measured by tablet count. This suggests that the adherence-promoting strategies implemented in the trial design, such as the run-in period, were effective.
Q3: How does Baxdrostat's mechanism of action relate to monitoring adherence?
A3: Baxdrostat is a selective aldosterone synthase inhibitor. Its mechanism involves reducing serum aldosterone levels and consequently increasing plasma renin activity. If a patient is adherent, these biomarker changes should be observable in a dose-dependent manner. In the HALO trial, the observed changes in aldosterone and renin were less than in the BrigHTN trial, which was an early indicator of a potential adherence problem. Therefore, monitoring these pharmacodynamic markers can serve as a surrogate for assessing adherence.
Q4: Were there specific patient populations or study sites with higher rates of non-adherence?
A4: In the HALO trial, it was noted that the non-adherence issue seemed to be clustered at a few specific study sites. This highlights the critical importance of careful site selection and thorough training of site staff on protocols for monitoring and encouraging patient adherence.
Data Presentation
Table 1: Adherence Data from Baxdrostat Clinical Trials
| Clinical Trial | Method of Adherence Measurement | Adherence Rate / Finding | Citation(s) |
| BrigHTN (Phase 2) | Pill Counts | Medication adherence was assessed during a 2-week run-in period prior to randomization. | |
| HALO (Phase 2) | Pill Counts and Plasma Drug Levels | Pill counts showed >95% adherence. However, a post-hoc analysis of plasma levels found 36% of patients in the 2-mg arm were non-adherent. | |
| BaxHTN (Phase 3) | Pill Counts | 95% of participants achieved ≥80% adherence during the initial 12-week period. |
Experimental Protocols
Protocol 1: Adherence Monitoring via Pill Count During a Run-in Period
-
Objective: To assess prospective adherence of potential participants before randomization.
-
Methodology:
-
Following the screening visit, eligible participants enter a 2- to 4-week single-blind run-in period.
-
Participants are provided with a bottle containing a placebo that is identical in appearance to the investigational drug.
-
Patients are instructed to take one placebo tablet daily.
-
At the randomization visit, participants return the placebo bottle.
-
The clinical staff counts the remaining tablets.
-
Adherence is calculated as: ( (Number of tablets dispensed - Number of tablets returned) / Number of days in run-in period ) * 100%.
-
A predefined adherence threshold (e.g., ≥80%) must be met for the participant to be eligible for randomization into the study.
-
Protocol 2: Confirmation of Adherence via Plasma Drug Level Analysis
-
Objective: To quantitatively measure the concentration of Baxdrostat in a patient's plasma to confirm recent dosing and adherence.
-
Methodology:
-
Sample Collection: Collect whole blood samples from participants via venipuncture into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Sample Processing: Centrifuge the blood samples to separate the plasma. Transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
Sample Analysis:
-
Utilize a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Baxdrostat in plasma.
-
Prepare a standard curve using known concentrations of Baxdrostat to ensure accuracy.
-
Process patient samples, including protein precipitation, followed by LC-MS/MS analysis.
-
-
Data Interpretation:
-
Compare the measured plasma concentration against the expected concentration range for a fully adherent patient at that dose level.
-
Plasma levels below a pre-specified threshold (e.g., <1% of expected Cmax, as was the case in the HALO trial analysis) are indicative of non-adherence.
-
-
Visualizations
Caption: Baxdrostat's mechanism of action in the RAAS pathway.
Caption: Workflow for mitigating non-adherence in clinical trials.
References
- 1. academic.oup.com [academic.oup.com]
- 2. HALO: Baxdrostat No Better Than Placebo in Uncontrolled Hypertension | tctmd.com [tctmd.com]
- 3. Novel Antihypertensive Stumbles Over Early-Phase Hurdle | MedPage Today [medpagetoday.com]
- 4. Baxdrostat in patients with uncontrolled hypertension - Medical Conferences [conferences.medicom-publishers.com]
Validation & Comparative
A Comparative Guide: Baxdrostat vs. Spironolactone for Resistant Hypertension
For Researchers, Scientists, and Drug Development Professionals
Resistant hypertension, defined as blood pressure that remains above goal despite the use of three or more antihypertensive agents of different classes, including a diuretic, presents a significant clinical challenge.[1][2] Two key pharmacological agents targeting the renin-angiotensin-aldosterone system (RAAS) have emerged as important treatment options: the established mineralocorticoid receptor antagonist, spironolactone, and the novel selective aldosterone synthase inhibitor, baxdrostat. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and development in this critical area.
Mechanism of Action: A Tale of Two Targets
Baxdrostat and spironolactone both modulate the effects of aldosterone, a key hormone in blood pressure regulation, but through distinct mechanisms.[3][4]
Baxdrostat , a highly selective aldosterone synthase inhibitor, acts upstream by directly targeting and inhibiting the CYP11B2 enzyme.[5] This enzyme is responsible for the final step in aldosterone synthesis. By blocking this enzyme, baxdrostat reduces the production of aldosterone, leading to decreased sodium and water retention and subsequently, lower blood pressure. A key advantage of its high selectivity (100:1 for aldosterone synthase over cortisol synthase) is the minimal impact on cortisol levels, thereby avoiding the potential for adrenal insufficiency.
Spironolactone , on the other hand, is a mineralocorticoid receptor antagonist (MRA). It acts downstream by competitively binding to the mineralocorticoid receptors in the distal convoluted renal tubule, preventing aldosterone from exerting its effects. This blockade leads to increased excretion of sodium and water, and retention of potassium, which contributes to its antihypertensive and diuretic effects. However, spironolactone also has a lower affinity for androgen and progesterone receptors, which can lead to off-target hormonal side effects.
Signaling Pathway Diagrams
Clinical Efficacy: A Quantitative Comparison
Clinical trials have demonstrated the efficacy of both baxdrostat and spironolactone in reducing blood pressure in patients with resistant hypertension.
Baxdrostat Clinical Trial Data
The BrigHTN Phase 2 trial and the BaxHTN Phase 3 trial provide key insights into the efficacy of baxdrostat.
| Trial | Parameter | Placebo | Baxdrostat (0.5 mg) | Baxdrostat (1 mg) | Baxdrostat (2 mg) |
| BrigHTN (Phase 2) | Change in Systolic BP (mmHg) | -9.4 | -12.1 | -17.5 | -20.3 |
| Placebo-Adjusted SBP Change (mmHg) | - | -2.7 | -8.1 (p=0.003) | -11.0 (p<0.001) | |
| Change in Diastolic BP (mmHg) | - | - | - | -5.2 (placebo-adjusted) | |
| BaxHTN (Phase 3) | Change in Systolic BP (mmHg) | -5.8 | - | -14.5 | -15.7 |
| Placebo-Adjusted SBP Change (mmHg) | - | - | -8.7 (p<0.0001) | -9.8 (p<0.0001) | |
| Placebo-Adjusted DBP Change (mmHg) | - | - | -3.3 (p=0.0008) | -3.9 (p<0.0001) |
Of note, the Phase 2 HALO trial in patients with uncontrolled (not necessarily resistant) hypertension did not show a significant difference in blood pressure reduction between baxdrostat and placebo, potentially due to a large placebo effect and issues with medication adherence.
Spironolactone Clinical Trial Data
Data for spironolactone is often derived from meta-analyses of various studies.
| Study Type | Parameter | Blood Pressure Reduction (Compared to Control/Placebo) |
| Meta-analysis (RCTs) | 24-h Ambulatory Systolic BP (mmHg) | -10.50 |
| 24-h Ambulatory Diastolic BP (mmHg) | -4.09 | |
| Office Systolic BP (mmHg) | -16.99 | |
| Office Diastolic BP (mmHg) | -6.18 | |
| Meta-analysis (Controlled Studies) | Systolic BP (mmHg) | -20.56 |
| Diastolic BP (mmHg) | -6.04 | |
| PATHWAY-2 Trial | Home Systolic BP (mmHg) vs. Placebo | -8.7 |
| Home Systolic BP (mmHg) vs. Bisoprolol | -4.5 | |
| Home Systolic BP (mmHg) vs. Doxazosin | -4.0 |
Safety and Tolerability Profile
Baxdrostat
Across clinical trials, baxdrostat has demonstrated a favorable safety profile. The most notable adverse event is a dose-related increase in serum potassium levels.
| Trial | Adverse Event | Placebo | Baxdrostat (1 mg) | Baxdrostat (2 mg) |
| BrigHTN (Phase 2) | Potassium ≥ 6.0 mmol/L | 0% | Not specified | 2 patients (transient) |
| BaxHTN (Phase 3) | Potassium > 6.0 mmol/L | 0.4% | 2.3% | 3.0% |
Importantly, no instances of adrenocortical insufficiency have been reported, and baxdrostat does not significantly affect cortisol levels, highlighting its selectivity.
Spironolactone
The primary safety concern with spironolactone is hyperkalemia, particularly in patients with renal impairment or those taking other medications that increase potassium levels. Additionally, its antiandrogenic and progestogenic effects can lead to side effects such as gynecomastia, breast tenderness, and menstrual irregularities.
Experimental Protocols: Key Clinical Trials
BrigHTN Trial (Phase 2 - Baxdrostat)
-
Objective: To evaluate the efficacy and safety of baxdrostat in patients with treatment-resistant hypertension.
-
Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participants: 274 patients with blood pressure ≥130/80 mmHg despite stable doses of at least three antihypertensive agents, including a diuretic.
-
Intervention: Patients were randomized to receive once-daily baxdrostat (0.5 mg, 1 mg, or 2 mg) or placebo for 12 weeks.
-
Primary Endpoint: Change in systolic blood pressure from baseline to week 12.
BaxHTN Trial (Phase 3 - Baxdrostat)
-
Objective: To confirm the efficacy and safety of baxdrostat in patients with uncontrolled or resistant hypertension.
-
Design: Multinational, randomized, double-blind, placebo-controlled trial.
-
Participants: 794 patients with seated office systolic blood pressure ≥140 mmHg and <170 mmHg despite stable treatment with 2 (uncontrolled) or ≥3 (resistant) antihypertensive medications, including a diuretic.
-
Intervention: After a two-week placebo run-in, patients were randomized (1:1:1) to once-daily baxdrostat (1mg or 2mg) or placebo for 12 weeks.
-
Primary Endpoint: Change in seated systolic blood pressure from baseline to week 12.
PATHWAY-2 Trial (Spironolactone)
-
Objective: To determine the optimal add-on therapy for patients with resistant hypertension.
-
Design: Randomized, double-blind, crossover trial.
-
Participants: 314 patients with resistant hypertension (mean baseline BP 157/90 mmHg in clinic).
-
Intervention: Patients received four additional once-daily medications for 12 weeks each in random order on top of their baseline three-drug therapy: spironolactone (25 mg and 50 mg), bisoprolol (5 mg and 10 mg), doxazosin (4 mg and 8 mg), and placebo.
-
Primary Outcome: Average home systolic blood pressure.
Experimental Workflow Diagram
Conclusion
Baxdrostat represents a novel, highly selective approach to managing resistant hypertension by directly inhibiting aldosterone synthesis, thereby offering a favorable safety profile with a lower risk of hormonal side effects compared to spironolactone. Clinical trial data demonstrate its efficacy in significantly reducing both systolic and diastolic blood pressure. Spironolactone, a well-established mineralocorticoid receptor antagonist, also provides significant blood pressure reduction in this patient population. The choice between these agents in a clinical and research setting will likely depend on a comprehensive evaluation of their long-term safety, tolerability, and comparative efficacy in diverse patient populations. Future head-to-head clinical trials are warranted to definitively establish the relative positioning of these two important therapies in the management of resistant hypertension.
References
- 1. Frontiers | The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension [frontiersin.org]
- 2. The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How does Baxdrostat work? | ERGSY [ergsy.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
Baxdrostat: A New Frontier in Blood Pressure Control for Treatment-Resistant Hypertension
A comprehensive analysis of the selective aldosterone synthase inhibitor, Baxdrostat, reveals promising blood pressure-lowering effects in patients with uncontrolled and treatment-resistant hypertension. This guide provides an objective comparison with alternative therapies, supported by key experimental data, to inform researchers, scientists, and drug development professionals.
Baxdrostat, a novel, potent, and selective oral inhibitor of aldosterone synthase, has demonstrated statistically significant and clinically meaningful reductions in blood pressure in recent Phase II and Phase III clinical trials.[1][2][3] By targeting the final step in aldosterone synthesis, Baxdrostat offers a targeted approach to managing hypertension, a condition affecting over 1.3 billion people worldwide.[4][5] This guide delves into the clinical trial data, compares Baxdrostat's performance against other antihypertensive agents, and outlines the experimental protocols of pivotal studies.
Comparative Efficacy: Baxdrostat vs. Alternatives
The blood pressure-lowering efficacy of Baxdrostat has been evaluated in several key clinical trials, primarily in patients with treatment-resistant hypertension (uncontrolled on three or more antihypertensive agents, including a diuretic) and uncontrolled hypertension (uncontrolled on two or more agents). The following tables summarize the quantitative data from these trials and compare them with another aldosterone synthase inhibitor, Lorundrostat, and the established mineralocorticoid receptor antagonist, Spironolactone.
Systolic Blood Pressure (SBP) Reduction
| Drug/Trial | Dosage | Placebo-Adjusted SBP Reduction (mmHg) | Patient Population | Trial Duration |
| Baxdrostat (BrigHTN - Phase II) | 0.5 mg | -2.7 | Treatment-Resistant Hypertension | 12 weeks |
| 1 mg | -8.1 | Treatment-Resistant Hypertension | 12 weeks | |
| 2 mg | -11.0 | Treatment-Resistant Hypertension | 12 weeks | |
| Baxdrostat (BaxHTN - Phase III) | 1 mg | -8.7 | Uncontrolled & Resistant Hypertension | 12 weeks |
| 2 mg | -9.8 | Uncontrolled & Resistant Hypertension | 12 weeks | |
| Baxdrostat (Bax24 - Phase III) | 2 mg | -14.0 (24-hr ambulatory) | Treatment-Resistant Hypertension | 12 weeks |
| Lorundrostat (Launch-HTN - Phase III) | 50 mg | -9.1 | Uncontrolled & Resistant Hypertension | 6 weeks |
| 50 mg | -11.7 | Uncontrolled & Resistant Hypertension | 12 weeks | |
| Spironolactone (Meta-analysis) | 25-50 mg | -10.31 (24-hr ambulatory) | Resistant Hypertension | Varied |
Data compiled from multiple sources.
Diastolic Blood Pressure (DBP) Reduction
| Drug/Trial | Dosage | Placebo-Adjusted DBP Reduction (mmHg) | Patient Population | Trial Duration |
| Baxdrostat (BrigHTN - Phase II) | 2 mg | -5.2 | Treatment-Resistant Hypertension | 12 weeks |
| Baxdrostat (BaxHTN - Phase III) | 1 mg | -3.3 | Uncontrolled & Resistant Hypertension | 12 weeks |
| 2 mg | -3.9 | Uncontrolled & Resistant Hypertension | 12 weeks | |
| Spironolactone (Meta-analysis) | 25-50 mg | -3.94 (24-hr ambulatory) | Resistant Hypertension | Varied |
Data compiled from multiple sources.
Experimental Protocols
The validation of Baxdrostat's efficacy and safety is rooted in rigorously designed clinical trials. Below are the methodologies for the pivotal BrigHTN (Phase II) and BaxHTN (Phase III) studies.
BrigHTN (Phase II) Trial (NCT04519658)
The BrigHTN trial was a multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.
-
Participants: The trial enrolled adults (≥18 years) with treatment-resistant hypertension, defined as a mean seated blood pressure of ≥130/80 mmHg despite stable doses of at least three antihypertensive medications, one of which had to be a diuretic. Key exclusion criteria included a mean seated systolic blood pressure ≥180 mmHg or diastolic blood pressure ≥110 mmHg, an estimated glomerular filtration rate (eGFR) of <45 ml/min/1.73m², and uncontrolled diabetes. Patients receiving a mineralocorticoid receptor antagonist or a potassium-sparing diuretic were required to discontinue these agents for 4 weeks before randomization.
-
Procedure: Following a screening period of up to 8 weeks, eligible patients entered a 2-week single-blind run-in period to assess medication adherence. Patients with at least 70% adherence were then randomly assigned to receive once-daily oral doses of Baxdrostat (0.5 mg, 1 mg, or 2 mg) or a matching placebo for 12 weeks.
-
Primary Endpoint: The primary endpoint was the change in seated systolic blood pressure from baseline to week 12 in each Baxdrostat group compared with the placebo group.
BaxHTN (Phase III) Trial (NCT06034743)
The BaxHTN trial was a multinational, randomized, double-blind, placebo-controlled Phase III study.
-
Participants: The study included adults with a mean seated office systolic blood pressure of ≥140 mmHg and <170 mmHg despite stable treatment with either two antihypertensive medications (uncontrolled hypertension) or three or more (resistant hypertension), including a diuretic, for at least four weeks prior to screening.
-
Procedure: After a two-week placebo run-in period, participants with a seated systolic blood pressure ≥135 mmHg were randomized in a 1:1:1 ratio to receive once-daily oral Baxdrostat 1 mg, Baxdrostat 2 mg, or placebo for 12 weeks, in addition to their existing antihypertensive medications. The trial design also included subsequent open-label and randomized withdrawal periods to assess long-term effects.
-
Primary Endpoint: The primary endpoint was the change in mean seated office systolic blood pressure from baseline to week 12.
Mechanism of Action and Signaling Pathway
Baxdrostat's therapeutic effect stems from its highly selective inhibition of aldosterone synthase (encoded by the CYP11B2 gene), the enzyme responsible for the final conversion of 11-deoxycorticosterone to aldosterone in the adrenal gland. Aldosterone plays a crucial role in blood pressure regulation by promoting sodium and water retention in the kidneys. By blocking aldosterone production, Baxdrostat reduces sodium and water reabsorption, leading to a decrease in blood volume and, consequently, lower blood pressure. A key advantage of Baxdrostat is its high selectivity for aldosterone synthase over 11β-hydroxylase (encoded by the CYP11B1 gene), the enzyme responsible for cortisol synthesis. This selectivity minimizes the risk of cortisol-related side effects.
Figure 1: Mechanism of action of Baxdrostat in the aldosterone synthesis pathway.
Conclusion
Baxdrostat has emerged as a promising therapeutic agent for patients with uncontrolled and treatment-resistant hypertension. Clinical trial data consistently demonstrate its ability to significantly lower both systolic and diastolic blood pressure with a favorable safety profile. Its selective mechanism of action, targeting aldosterone synthesis directly without affecting cortisol levels, represents a significant advancement in the management of hypertension. Further research, including direct head-to-head comparative trials with existing therapies like spironolactone, will be crucial to fully elucidate its position in the therapeutic landscape. However, the current body of evidence suggests that Baxdrostat could become a valuable addition to the armamentarium for managing difficult-to-treat hypertension.
References
- 1. Clinical efficacy of spironolactone for resistant hypertension: a meta analysis from randomized controlled clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. jwatch.org [jwatch.org]
- 4. Mineralys results from pivotal Phase 3 Launch-HTN trial – Ysios Capital [ysioscapital.com]
- 5. BaxHTN: Baxdrostat Lowers BP in Uncontrolled and Resistant Hypertension | tctmd.com [tctmd.com]
Baxdrostat in Hypertension: A Comparative Analysis of the BrigHTN and HALO Phase 2 Trials
A detailed examination of the clinical trial results for the aldosterone synthase inhibitor, Baxdrostat, reveals differing outcomes in patients with treatment-resistant versus uncontrolled hypertension. The BrigHTN trial demonstrated significant blood pressure reduction in a treatment-resistant population, whereas the HALO trial did not meet its primary endpoint in patients with uncontrolled hypertension, highlighting the complexities of targeting the renin-angiotensin-aldosterone system in different patient subgroups.
Baxdrostat is an investigational drug that acts as a selective inhibitor of aldosterone synthase (CYP11B2), the enzyme responsible for the final step of aldosterone synthesis.[1][2] By blocking this enzyme, Baxdrostat reduces aldosterone levels without significantly affecting cortisol production, offering a targeted approach to managing hypertension.[2][3] Two key Phase 2 clinical trials, BrigHTN and HALO, have evaluated the efficacy and safety of Baxdrostat in different hypertensive populations.
Quantitative Data Summary
The following tables summarize the key quantitative data from the BrigHTN and HALO clinical trials for easy comparison.
Table 1: BrigHTN Trial - Efficacy and Safety Results
| Parameter | Placebo | Baxdrostat 0.5 mg | Baxdrostat 1 mg | Baxdrostat 2 mg |
| Change in Systolic Blood Pressure (mmHg) | -9.4[4] | -12.1 | -17.5 | -20.3 |
| Placebo-Adjusted Change in SBP (mmHg) | - | -2.7 (p=0.3110) | -8.1 (p=0.003) | -11.0 (p<0.001) |
| Change in Diastolic Blood Pressure (mmHg) | - | - | - | Significant reduction |
| Patients Achieving BP Control (<130mmHg) | - | - | - | ~46% |
| Adverse Events | No drug-related serious adverse events reported. Two patients had potassium levels ≥6.0 mmol/L, which did not recur after drug withdrawal and reinitiation. |
Table 2: HALO Trial - Efficacy and Safety Results
| Parameter | Placebo | Baxdrostat 0.5 mg | Baxdrostat 1 mg | Baxdrostat 2 mg |
| Change in Systolic Blood Pressure (mmHg) | -16.6 | -17.0 | -16.0 | -19.8 |
| Placebo-Adjusted Change in SBP (mmHg) | - | Not significant | Not significant | Not significant |
| Change in Diastolic Blood Pressure (mmHg) | -5.9 | -5.8 | -5.0 | -5.4 |
| Patients Achieving SBP <130 mmHg | 56.3% | 57.1% | 53.2% | 71.7% |
| Hyperkalemia | 1.6% | 0% | 1.6% | 5.0% |
Experimental Protocols
BrigHTN Trial
The BrigHTN trial was a multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.
-
Patient Population: The trial enrolled 248 adult patients with treatment-resistant hypertension. This was defined as having a mean seated blood pressure of ≥130/80 mmHg while on stable doses of at least three antihypertensive medications, including a diuretic.
-
Intervention: Patients were randomly assigned to receive once-daily oral doses of Baxdrostat (0.5 mg, 1 mg, or 2 mg) or a placebo for 12 weeks.
-
Primary Endpoint: The primary endpoint was the change in seated systolic blood pressure from baseline to week 12 for each Baxdrostat group compared to the placebo group.
HALO Trial
The HALO trial was a Phase 2, double-blind, placebo-controlled study.
-
Patient Population: This trial enrolled 249 patients with uncontrolled hypertension. These patients had a mean seated systolic blood pressure of ≥140 mmHg while on a stable regimen of one or two antihypertensive medications, such as an ACE inhibitor, an ARB, a thiazide diuretic, or a calcium channel blocker.
-
Intervention: Participants were randomized to receive once-daily Baxdrostat at doses of 0.5 mg, 1 mg, or 2 mg, or a placebo, in addition to their existing antihypertensive medications, for a duration of 8 weeks.
-
Primary Endpoint: The primary endpoint was the change from baseline in mean seated systolic blood pressure at 8 weeks.
Mechanism of Action and Experimental Workflows
Baxdrostat's mechanism of action centers on the inhibition of aldosterone synthase, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).
Caption: Baxdrostat inhibits aldosterone synthase, blocking aldosterone production.
The workflows for the BrigHTN and HALO trials are depicted below.
Caption: Workflow diagrams for the BrigHTN and HALO clinical trials.
Discussion of Trial Outcomes
The BrigHTN trial demonstrated a statistically significant, dose-dependent reduction in both systolic and diastolic blood pressure in patients with treatment-resistant hypertension. The 2 mg dose showed the most substantial effect, with a placebo-adjusted reduction in systolic blood pressure of 11.0 mmHg. The drug was also well-tolerated, with no serious adverse events attributed to it. These positive results led to the early termination of the trial due to overwhelming efficacy.
In contrast, the HALO trial failed to meet its primary endpoint, showing no significant difference in blood pressure reduction between the Baxdrostat and placebo groups. A notable finding from the HALO trial was the large placebo effect, with patients in the placebo group experiencing a significant drop in blood pressure. Poor medication adherence was also identified as a potential confounding factor in the HALO trial results. Despite the overall negative result, all three doses of Baxdrostat did lead to a significant reduction in serum aldosterone levels compared to placebo. A pre-specified subgroup analysis of non-Hispanic patients in the HALO trial did show a significant placebo-adjusted reduction in systolic blood pressure at the 2 mg dose.
The divergent outcomes of the BrigHTN and HALO trials underscore the importance of patient selection in clinical trials for antihypertensive agents. The BrigHTN trial focused on a population with treatment-resistant hypertension, a condition often driven by aldosterone excess, making them more likely to respond to an aldosterone synthase inhibitor. The broader population of uncontrolled hypertension in the HALO trial may have included patients whose hypertension was not primarily driven by aldosterone, thus diluting the potential treatment effect of Baxdrostat. These findings suggest that Baxdrostat may be a more effective treatment option for specific subsets of the hypertensive population. Further research, including ongoing Phase 3 trials, will be crucial in delineating the precise role of Baxdrostat in the management of hypertension.
References
Baxdrostat Demonstrates Broad Efficacy in Difficult-to-Treat Hypertension Subgroups
New data from pivotal clinical trials highlight the potential of baxdrostat, a novel aldosterone synthase inhibitor, to provide significant and consistent blood pressure reduction across diverse patient populations with uncontrolled and resistant hypertension. These findings position baxdrostat as a promising therapeutic option for individuals who do not respond adequately to existing antihypertensive regimens.
Baxdrostat, an investigational oral medication, selectively inhibits aldosterone synthase (CYP11B2), the enzyme responsible for the final step of aldosterone synthesis, without affecting cortisol production.[1][2] This targeted mechanism of action addresses a key driver of hypertension, particularly in resistant forms of the disease where aldosterone levels are often elevated.[3][4][5]
Comparative Efficacy in Patient Subgroups
Recent phase II and phase III clinical trials have provided robust evidence of baxdrostat's efficacy. The BaxHTN and Bax24 phase III trials, along with the earlier BrigHTN phase II trial, have consistently shown that baxdrostat leads to statistically significant and clinically meaningful reductions in blood pressure when added to standard of care.
A key finding from the BaxHTN trial is the consistent blood pressure-lowering effect of baxdrostat across various prespecified subgroups, including patients with uncontrolled and resistant hypertension. This suggests that aldosterone plays a fundamental role in the pathophysiology of difficult-to-control hypertension in a broad range of patients.
| Clinical Trial | Patient Subgroup | Treatment Arms | Placebo-Adjusted Seated Systolic Blood Pressure Reduction (mmHg) | Reference |
| BaxHTN (Phase III) | Uncontrolled & Resistant Hypertension | Baxdrostat 1 mg | -8.7 | |
| Baxdrostat 2 mg | -9.8 | |||
| Bax24 (Phase III) | Resistant Hypertension | Baxdrostat 2 mg | -14.0 (24-hour ambulatory) | |
| BrigHTN (Phase II) | Resistant Hypertension | Baxdrostat 0.5 mg | -2.7 | |
| Baxdrostat 1 mg | -8.1 | |||
| Baxdrostat 2 mg | -11.0 |
In the BaxHTN trial, 73% of the participants had resistant hypertension, while the remaining 27% had uncontrolled hypertension. The placebo-adjusted reductions in seated systolic blood pressure at 12 weeks were -8.7 mmHg for the 1 mg dose and -9.8 mmHg for the 2 mg dose, with consistent effects observed in both subgroups.
Furthermore, exploratory analyses from the BaxHTN trial demonstrated substantial reductions in 24-hour ambulatory and nighttime systolic blood pressure, which are important predictors of cardiovascular risk. The Bax24 trial, which focused specifically on patients with resistant hypertension, confirmed these findings with a highly clinically meaningful placebo-adjusted reduction of 14.0 mmHg in 24-hour ambulatory systolic blood pressure with the 2 mg dose.
Comparison with Standard of Care: Spironolactone
For patients with resistant hypertension, the mineralocorticoid receptor antagonist (MRA) spironolactone is a recommended treatment. While direct head-to-head trials are limited, a comparison of the placebo-adjusted blood pressure reductions observed in the BaxHTN trial with those from the PATHWAY-2 trial of spironolactone suggests comparable efficacy. The PATHWAY-2 trial reported a placebo-adjusted systolic blood pressure reduction of -8.7 mmHg for spironolactone.
However, baxdrostat's high selectivity for aldosterone synthase may offer a safety advantage over non-selective MRAs like spironolactone, which can be associated with side effects such as hyperkalemia and antiandrogenic effects. In the BaxHTN trial, baxdrostat was generally well-tolerated, with low rates of confirmed hyperkalemia.
Mechanism of Action and Experimental Workflow
Baxdrostat's mechanism of action centers on the inhibition of aldosterone synthase. This leads to a dose-dependent reduction in plasma and urine aldosterone levels, thereby decreasing sodium and water retention and lowering blood pressure.
The clinical development of baxdrostat has followed a standard phased approach, from initial safety and tolerability studies in healthy volunteers to large-scale efficacy and safety trials in patients with hypertension.
Experimental Protocols
BaxHTN (Phase III)
-
Objective: To evaluate the efficacy and safety of baxdrostat in patients with uncontrolled or resistant hypertension.
-
Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participants: 796 adults with a seated systolic blood pressure of 140 to < 170 mm Hg despite stable treatment with two (uncontrolled) or three or more (resistant) antihypertensive agents, including a diuretic.
-
Intervention: Patients were randomized to receive baxdrostat 1 mg, baxdrostat 2 mg, or placebo once daily for 12 weeks, in addition to their existing antihypertensive medications.
-
Primary Endpoint: Change in seated systolic blood pressure from baseline to 12 weeks.
BrigHTN (Phase II)
-
Objective: To assess the dose-response relationship, efficacy, and safety of baxdrostat in patients with treatment-resistant hypertension.
-
Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging trial.
-
Participants: 275 adults with a blood pressure of ≥130/80 mmHg despite stable doses of at least three antihypertensive agents, including a diuretic.
-
Intervention: Patients were randomized to receive baxdrostat 0.5 mg, 1 mg, 2 mg, or placebo once daily for 12 weeks.
-
Primary Endpoint: Change in systolic blood pressure from baseline to 12 weeks.
Conclusion
Baxdrostat has consistently demonstrated its ability to lower blood pressure in patients with uncontrolled and resistant hypertension, subgroups that represent a significant unmet medical need. Its targeted mechanism of action, consistent efficacy across diverse patient populations, and favorable safety profile suggest that baxdrostat could become a valuable addition to the therapeutic armamentarium for managing difficult-to-treat hypertension. Further long-term studies will be crucial to fully elucidate its role in cardiovascular risk reduction.
References
- 1. mdpi.com [mdpi.com]
- 2. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blood-pressure reductions with baxdrostat in patients with uncontrolled or resistant hypertension [escardio.org]
- 4. What is Baxdrostat used for? [synapse.patsnap.com]
- 5. Aldosterone synthase inhibitor “Baxdrostat” for resistant hypertension: A clinical approach or futuristic idea? - PMC [pmc.ncbi.nlm.nih.gov]
Baxdrostat's Efficacy in Diverse Populations: A Comparative Analysis
A deep dive into the reproducibility of Baxdrostat's effects on treatment-resistant hypertension across various demographic subgroups, with a comparative look at alternative therapies.
For researchers and drug development professionals navigating the landscape of novel treatments for resistant hypertension, understanding the consistent efficacy and safety of a new agent across diverse patient populations is paramount. This guide provides a comprehensive comparison of Baxdrostat, a selective aldosterone synthase inhibitor, with other emerging therapies, focusing on the reproducibility of their effects in different demographic groups. The analysis is supported by data from key clinical trials, detailed experimental protocols, and visualizations of the underlying biological pathways and study designs.
Comparative Efficacy in Diverse Populations
Baxdrostat has demonstrated significant blood pressure-lowering effects in clinical trials involving diverse patient populations.[1][2][3][4] The Phase 2 BrigHTN trial, which enrolled 28% Black patients, and the larger Phase 3 BaxHTN trial, which had a "broadly representative" population, both showed consistent efficacy.[1] However, specific quantitative data on efficacy and safety stratified by race and ethnicity for Baxdrostat are not yet fully available in published literature. The ongoing BaxAsia trial is expected to provide crucial insights into the drug's performance in Asian populations.
In comparison, other novel agents for resistant hypertension have reported subgroup analyses with more detailed quantitative data.
| Drug | Trial | Key Demographic Subgroups | Placebo-Adjusted Systolic Blood Pressure Reduction (mmHg) | Key Safety Findings in Subgroups |
| Baxdrostat | BrigHTN | Overall Population | -11.0 (2 mg dose) | Generally well-tolerated. Dose-related increases in potassium were observed. |
| Black (28% of participants) | Data not specifically reported | Data not specifically reported | ||
| Baxdrostat | BaxHTN | Overall Population | -8.7 (1 mg dose), -9.8 (2 mg dose) | Low rates of hyperkalemia leading to discontinuation. |
| Various Subgroups | Consistent effects reported across subgroups | Data not specifically reported | ||
| Lorundrostat | ADVANCE-HTN | Overall Population | -7.9 (50 mg dose) | Higher rates of hyperkalemia and hyponatremia compared to placebo. |
| Black/African American (>50% of participants) | Effect was achieved irrespective of race | No differential safety signals reported. | ||
| Aprocitentan | PRECISION | Overall Population | -3.8 (12.5 mg), -3.7 (25 mg) - Office BP | Generally well-tolerated; fluid retention/edema was the main side effect. |
| Black (11% of participants) | -4.0 (12.5 mg), -8.6 (25 mg) - 24-hour Ambulatory BP | Well-tolerated in Black patients, including those with chronic kidney disease. |
Mechanism of Action: The Aldosterone Synthesis Pathway
Baxdrostat selectively inhibits aldosterone synthase (CYP11B2), the key enzyme responsible for the final steps of aldosterone synthesis in the adrenal glands. This targeted action reduces aldosterone levels, leading to decreased sodium and water retention, and subsequently, lower blood pressure. A key advantage of Baxdrostat is its high selectivity for aldosterone synthase over 11β-hydroxylase (CYP11B1), the enzyme responsible for cortisol synthesis, thus minimizing the risk of cortisol-related side effects.
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to assess the efficacy and safety of the investigational drugs. Below are the key aspects of the experimental protocols for the Baxdrostat and comparator trials.
Baxdrostat Clinical Trials (BrigHTN & BaxHTN)
-
Study Design: The BrigHTN (Phase 2) and BaxHTN (Phase 3) trials were multicenter, randomized, double-blind, placebo-controlled studies.
-
Participant Population: Both trials enrolled adults with treatment-resistant or uncontrolled hypertension. Key inclusion criteria included a seated systolic blood pressure (SBP) ≥140 mmHg despite being on a stable regimen of at least three (for resistant hypertension) or two (for uncontrolled hypertension) antihypertensive medications, including a diuretic. Key exclusion criteria included severe chronic kidney disease and poorly controlled diabetes.
-
Intervention: Participants were randomized to receive once-daily oral doses of Baxdrostat (ranging from 0.5 mg to 2 mg) or placebo, in addition to their existing antihypertensive medications.
-
Primary Endpoint: The primary endpoint for both trials was the change from baseline in seated SBP at week 12.
-
Blood Pressure Measurement: Blood pressure was typically measured at trough, prior to the next dose of the study drug, using an automated office blood pressure device.
Comparator Clinical Trials (ADVANCE-HTN & PRECISION)
-
Lorundrostat (ADVANCE-HTN): This Phase 2b trial was a randomized, double-blind, placebo-controlled study in patients with uncontrolled or resistant hypertension. A key feature was the enrichment of the study population with over 50% Black or African American participants. The primary endpoint was the change in 24-hour ambulatory SBP at 12 weeks.
-
Aprocitentan (PRECISION): This was a Phase 3, multicenter, blinded, randomized, parallel-group study with a withdrawal period to assess long-term efficacy. It enrolled patients with confirmed resistant hypertension. The primary endpoint was the change in office SBP at week 4.
Logical Relationships in Comparative Analysis
When evaluating the reproducibility of a drug's effect in diverse populations, a logical framework is essential. This involves assessing the consistency of the primary efficacy endpoint across predefined demographic subgroups.
Conclusion
Baxdrostat represents a promising new therapeutic option for patients with treatment-resistant and uncontrolled hypertension, with a novel mechanism of action that selectively targets aldosterone synthesis. While initial clinical trials have demonstrated its efficacy in broadly representative populations, a more detailed quantitative analysis of its effects across diverse racial and ethnic subgroups is needed to fully establish the reproducibility of its performance. The forthcoming results from the BaxAsia trial will be instrumental in this regard. In comparison, emerging data on alternatives like lorundrostat and aprocitentan are beginning to provide more granular insights into their efficacy in specific demographic groups, such as Black patients. For researchers and clinicians, a comprehensive understanding of these subgroup analyses will be critical for personalizing treatment strategies and ensuring equitable outcomes for all patients with difficult-to-treat hypertension.
References
- 1. biopharmaboardroom.com [biopharmaboardroom.com]
- 2. Identifying and treating resistant hypertension in PRECISION: A randomized long-term clinical trial with aprocitentan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. BrigHTN: Baxdrostat to Reduce BP in Patients With Treatment-Resistant HTN - American College of Cardiology [acc.org]
A Comparative Analysis of Baxdrostat and Lorundrostat in the Management of Hypertension
A new frontier in hypertension treatment is emerging with the development of aldosterone synthase inhibitors (ASIs), a novel class of drugs designed to lower blood pressure by directly inhibiting the production of aldosterone. Among the frontrunners in this class are Baxdrostat and Lorundrostat, both of which have shown considerable promise in clinical trials for managing uncontrolled and resistant hypertension. This guide provides a detailed comparative analysis of their efficacy, supported by available clinical trial data and experimental methodologies, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Aldosterone Synthesis
Both Baxdrostat and Lorundrostat share a common mechanism of action: the selective inhibition of aldosterone synthase, the enzyme responsible for the final step in aldosterone biosynthesis.[1][2][3][4] Aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS), promotes sodium and water retention, leading to increased blood volume and elevated blood pressure.[1] By blocking aldosterone production, these drugs directly address a primary driver of hypertension, particularly in patients with elevated aldosterone levels. This targeted approach differs from mineralocorticoid receptor antagonists (MRAs) which block the effects of aldosterone at its receptor site.
The selectivity of these new agents for aldosterone synthase (encoded by the CYP11B2 gene) over the closely related enzyme responsible for cortisol synthesis (encoded by the CYP11B1 gene) is a key advantage, minimizing the risk of hormonal side effects associated with less selective inhibitors. Clinical trials for both drugs have demonstrated a significant reduction in plasma aldosterone levels without a corresponding decrease in cortisol levels.
Below is a diagram illustrating the signaling pathway and the point of intervention for Baxdrostat and Lorundrostat.
Efficacy in Clinical Trials: A Comparative Overview
Direct head-to-head clinical trials comparing Baxdrostat and Lorundrostat have not been published. Therefore, this comparison is based on data from their respective clinical development programs. Both drugs have demonstrated statistically significant and clinically meaningful reductions in blood pressure in patients with uncontrolled or resistant hypertension.
Baxdrostat Efficacy Data
Baxdrostat has been evaluated in several key clinical trials, including the Phase 2 BrigHTN and HALO trials, and the Phase 3 BaxHTN and Bax24 trials.
In the BrigHTN trial , patients with treatment-resistant hypertension receiving Baxdrostat showed a dose-dependent reduction in systolic blood pressure (SBP). After 12 weeks, the placebo-adjusted SBP reduction was -8.1 mmHg for the 1 mg dose and -11.0 mmHg for the 2 mg dose.
The BaxHTN Phase 3 trial confirmed these findings in a broader population of patients with uncontrolled or resistant hypertension. At 12 weeks, the placebo-adjusted reductions in seated SBP were 8.7 mmHg for the 1 mg dose and 9.8 mmHg for the 2 mg dose. The Bax24 Phase 3 trial further demonstrated a significant reduction in 24-hour ambulatory SBP.
However, the HALO Phase 2 trial in patients with uncontrolled hypertension did not show a statistically significant difference in SBP reduction between Baxdrostat and placebo, a result attributed to a larger than expected placebo effect and issues with medication adherence at some study sites.
| Baxdrostat Clinical Trial Efficacy Data | |||
| Trial | Patient Population | Dosage | Placebo-Adjusted Systolic Blood Pressure Reduction |
| BrigHTN (Phase 2) | Treatment-Resistant Hypertension | 1 mg daily | -8.1 mmHg |
| 2 mg daily | -11.0 mmHg | ||
| BaxHTN (Phase 3) | Uncontrolled & Resistant Hypertension | 1 mg daily | -8.7 mmHg |
| 2 mg daily | -9.8 mmHg | ||
| HALO (Phase 2) | Uncontrolled Hypertension | 0.5 mg, 1 mg, 2 mg daily | Not statistically significant vs. placebo |
Lorundrostat Efficacy Data
Lorundrostat has also undergone rigorous clinical evaluation in trials such as Target-HTN (Phase 2), Advance-HTN (Phase 2b), and Launch-HTN (Phase 3).
The Target-HTN trial demonstrated that Lorundrostat effectively lowered blood pressure in individuals with uncontrolled hypertension. The placebo-adjusted SBP reduction was -9.6 mmHg for the 50 mg once-daily dose and -7.8 mmHg for the 100 mg daily dose.
The Advance-HTN trial , which enrolled patients with uncontrolled and treatment-resistant hypertension, showed a placebo-adjusted reduction in 24-hour average SBP of -7.9 mmHg with the 50 mg dose at 12 weeks. The Launch-HTN Phase 3 trial further solidified these findings, showing a placebo-adjusted SBP reduction of -9.1 mmHg at 6 weeks with the 50 mg dose.
| Lorundrostat Clinical Trial Efficacy Data | |||
| Trial | Patient Population | Dosage | Placebo-Adjusted Systolic Blood Pressure Reduction |
| Target-HTN (Phase 2) | Uncontrolled Hypertension | 50 mg once daily | -9.6 mmHg |
| 100 mg once daily | -7.8 mmHg | ||
| Advance-HTN (Phase 2b) | Uncontrolled & Resistant Hypertension | 50 mg daily | -7.9 mmHg (24-hour ambulatory) |
| Launch-HTN (Phase 3) | Uncontrolled & Resistant Hypertension | 50 mg daily | -9.1 mmHg (at 6 weeks) |
Experimental Protocols: A Glimpse into Clinical Trial Design
While full, detailed protocols are proprietary, the published literature provides insight into the methodologies employed in the key clinical trials for both drugs. The trials for both Baxdrostat and Lorundrostat generally followed a multicenter, randomized, double-blind, placebo-controlled design.
A typical experimental workflow for these trials is outlined below:
Key Methodological Components:
-
Patient Population: Trials for both drugs have focused on patients with uncontrolled hypertension (defined as elevated blood pressure despite treatment with two or more antihypertensive medications) and resistant hypertension (elevated blood pressure despite three or more medications, including a diuretic).
-
Blood Pressure Measurement: Efficacy has been assessed using both seated office blood pressure measurements and 24-hour ambulatory blood pressure monitoring, the latter being a more robust predictor of cardiovascular outcomes.
-
Biomarker Analysis: Plasma aldosterone, renin, and serum potassium levels were key biomarkers monitored throughout the trials to assess the pharmacodynamic effects and safety of the drugs.
-
Safety Monitoring: Close monitoring for adverse events, with a particular focus on hyperkalemia (elevated potassium levels) and adrenal insufficiency, was a critical component of the study protocols.
Conclusion
Baxdrostat and Lorundrostat represent a significant advancement in the treatment of hypertension, offering a targeted approach for a condition that remains a major global health challenge. Both agents have demonstrated the ability to significantly lower blood pressure in patients with difficult-to-treat hypertension by selectively inhibiting aldosterone synthase. While a direct comparative trial is lacking, the available data from their respective clinical development programs suggest that both are effective and generally well-tolerated. The choice between these agents in future clinical practice may depend on factors such as long-term safety data, dosing convenience, and cost-effectiveness. Further research, including potential head-to-head studies, will be crucial in fully elucidating the comparative efficacy and safety profiles of these promising new therapies.
References
Comparison Guide: Validating the Long-Term Persistence of Baxdrostat's Effects in Resistant Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Baxdrostat's long-term efficacy and persistence with alternative treatments for resistant hypertension. The information is supported by data from key clinical trials and is intended to aid in the evaluation of this novel therapeutic agent.
Introduction
Baxdrostat is an investigational, potent, and highly selective oral inhibitor of aldosterone synthase (encoded by the CYP11B2 gene).[1][2] By targeting the final enzyme in the aldosterone synthesis pathway, Baxdrostat reduces aldosterone levels without significantly affecting cortisol production, a key differentiator from earlier, less selective inhibitors.[1][2][3] Aldosterone dysregulation is a known contributor to the pathophysiology of resistant hypertension, a condition where blood pressure remains high despite treatment with three or more antihypertensive agents, including a diuretic. This guide examines the evidence for the long-term persistence of Baxdrostat's blood pressure-lowering effects.
Mechanism of Action: Targeting Aldosterone Synthesis
Baxdrostat directly inhibits the synthesis of aldosterone, a hormone that plays a crucial role in regulating blood pressure by promoting sodium and water reabsorption in the kidneys. This targeted mechanism addresses a key driver of resistant hypertension. Its high selectivity for aldosterone synthase over 11β-hydroxylase (the enzyme for cortisol synthesis) is designed to minimize hormonal side effects.
Long-Term Efficacy Data: The BaxHTN Phase 3 Trial
The primary evidence for the long-term persistence of Baxdrostat's effects comes from the multi-part BaxHTN Phase 3 trial (NCT06034743). The trial was specifically designed to assess not only initial efficacy but also the durability of the blood pressure-lowering effect through a randomized withdrawal period.
Experimental Protocol: BaxHTN Trial Design
The BaxHTN trial enrolled adults with uncontrolled or resistant hypertension (seated systolic blood pressure [SBP] ≥140 mmHg and <170 mmHg) despite being on stable doses of at least two or three antihypertensive medications, respectively. The study consisted of four sequential parts.
Key Methodologies:
-
Part 1 (Double-Blind Efficacy): 796 patients were randomized (1:1:1) to receive Baxdrostat 1 mg, Baxdrostat 2 mg, or a placebo once daily, in addition to their existing antihypertensive medications. The primary endpoint was the change in seated SBP from baseline to week 12.
-
Part 2 (Open-Label Run-in): Patients who received Baxdrostat 2 mg in Part 1 continued treatment. Those on 1 mg or placebo were re-randomized to Baxdrostat 2 mg or standard-of-care. This phase served as a safety data collection period and a run-in for the withdrawal phase.
-
Part 3 (Randomized Withdrawal): To assess persistence, approximately 300 patients who had been treated with Baxdrostat 2 mg were re-randomized (2:1) to either continue with Baxdrostat 2 mg or switch to a placebo for 8 weeks (from week 24 to week 32).
-
Part 4 (Open-Label Extension): An ongoing 20-week phase to gather additional long-term safety data up to 52 weeks.
Quantitative Data Summary
The results from the BaxHTN and other key trials demonstrate a statistically significant and durable blood pressure reduction.
Table 1: Efficacy of Baxdrostat at 12 Weeks (BaxHTN Trial - Part 1)
| Endpoint | Placebo | Baxdrostat 1 mg | Baxdrostat 2 mg |
|---|---|---|---|
| Placebo-Adjusted Change in Seated SBP (mmHg) | - | -8.7 (p<0.0001) | -9.8 (p<0.0001) |
| Placebo-Adjusted Change in Seated DBP (mmHg) | - | -3.3 (p=0.0008) | -3.9 (p<0.0001) |
| Patients Achieving SBP <130 mmHg (%) | 18.7% | 39.4% | 40.0% |
Table 2: Persistence of Baxdrostat's Effect (BaxHTN Trial - Part 3)
| Endpoint (Change from Week 24 to Week 32) | Switched to Placebo | Continued on Baxdrostat 2 mg |
|---|
| Mean Change in Seated SBP (mmHg) | +1.4 | -3.7 (p=0.0016 vs Placebo) |
Data demonstrates that withdrawing the drug leads to an increase in blood pressure, while continued treatment maintains or improves control, confirming the persistence of Baxdrostat's therapeutic effect.
Table 3: 24-Hour Blood Pressure Control (Bax24 Trial)
| Endpoint (Placebo-Adjusted Reduction at 12 Weeks) | Baxdrostat 2 mg |
|---|---|
| Mean Ambulatory 24-Hour SBP (mmHg) | -16.9 |
| Mean Night-time Average SBP (mmHg) | -11.7 |
The Bax24 trial confirmed that once-daily Baxdrostat provides sustained blood pressure control over the entire 24-hour period, which is critical for reducing cardiovascular risk. This is supported by its long plasma half-life of approximately 30 hours.
Comparison with Alternatives for Resistant Hypertension
While direct, long-term, head-to-head persistence trials are limited, we can compare the available data for Baxdrostat with established and emerging alternatives.
Table 4: Comparative Efficacy of Treatments for Resistant Hypertension
| Drug Class / Treatment | Drug Example | Trial / Study | Key Efficacy Finding (Placebo-Adjusted SBP Reduction) | Notes on Long-Term Persistence |
|---|---|---|---|---|
| Aldosterone Synthase Inhibitor | Baxdrostat | BaxHTN | -9.8 mmHg (2 mg dose at 12 wks) | Effect confirmed to be persistent at 32 weeks via randomized withdrawal; 52-week data forthcoming. |
| Aldosterone Synthase Inhibitor | Lorundrostat | Target-HTN | -9.6 mmHg (50 mg QD at 8 wks) | Phase 2 data suggests efficacy; longer-term persistence studies are ongoing. |
| Mineralocorticoid Receptor Antagonist (MRA) | Spironolactone | PATHWAY-2 | -8.7 mmHg (vs. Doxazosin/Bisoprolol) | Well-established efficacy, but long-term use can be limited by side effects (e.g., hyperkalemia, gynecomastia). |
| Non-steroidal MRA | Finerenone | FIDELIO-DKD | -3.2 mmHg (in CKD/T2D) | Primarily studied for renal and cardiovascular outcomes in CKD; demonstrates long-term benefits in this population. |
| Dual Endothelin Receptor Antagonist | Aprocitentan | PRECISION | -3.8 mmHg (at 4 wks); sustained to 48 wks | Demonstrated sustained effect up to 48 weeks after an initial 4-week treatment period. |
| Renal Denervation (Procedure) | Symplicity Spyral / Radiance | SPYRAL HTN-ON MED / RADIANCE-HTN TRIO | -9.9 mmHg / -4.5 mmHg (vs. sham) | A procedural intervention with evidence of long-term blood pressure reduction in some studies. |
Conclusion
The available data, primarily from the robustly designed BaxHTN Phase 3 trial, provides strong evidence for the persistent, long-term blood pressure-lowering effect of Baxdrostat. The randomized withdrawal portion of the trial directly validates that the therapeutic benefit is maintained with continued administration. Furthermore, the Bax24 trial confirms a sustained 24-hour effect, a crucial factor for managing cardiovascular risk.
Compared to alternatives, Baxdrostat shows a magnitude of blood pressure reduction that is clinically meaningful and comparable to or greater than other novel agents. Its targeted mechanism, which avoids cortisol suppression, presents a favorable profile for long-term use. Ongoing studies and the final 52-week data from the BaxHTN trial will further solidify the long-term persistence and safety profile of Baxdrostat as a potential new standard of care for patients with difficult-to-control hypertension.
References
A Cross-Trial Examination of Baxdrostat's Safety Profile in the Landscape of Aldosterone Modulation
For researchers and drug development professionals, understanding the safety and tolerability of a novel therapeutic is paramount. This guide provides a comprehensive cross-trial comparison of the safety profile of baxdrostat, a novel aldosterone synthase inhibitor, with other key players in the management of treatment-resistant hypertension, including other aldosterone synthase inhibitors and mineralocorticoid receptor antagonists. The data presented is collated from pivotal clinical trials to offer an objective, data-driven perspective.
Baxdrostat is a potent and selective inhibitor of aldosterone synthase, the key enzyme responsible for the final step of aldosterone synthesis.[1] By targeting this enzyme, baxdrostat reduces aldosterone levels, a key contributor to the pathophysiology of hypertension.[1] This guide will delve into the safety findings from the key clinical trials of baxdrostat and place them in the context of other available therapies.
Comparative Safety Analysis: An Overview of Adverse Events
The following tables summarize the incidence of treatment-emergent adverse events (TEAEs) from key clinical trials of baxdrostat and its comparators.
Table 1: Incidence of Overall and Common Treatment-Emergent Adverse Events (TEAEs)
| Drug | Trial | Dose | N | Overall TEAEs (%) | Common TEAEs (≥2% incidence and higher than placebo) |
| Baxdrostat | BrigHTN (Phase 2) | 0.5 mg | 69 | 46.4 | Urinary tract infection (5.8%), Headache (4.3%) |
| 1 mg | 69 | 46.4 | Headache (7.1%), Fatigue (4.3%) | ||
| 2 mg | 67 | 55.2 | Headache (11.9%), Fatigue (6.0%), Dizziness (4.5%) | ||
| Placebo | 69 | 44.9 | Headache (8.7%) | ||
| Baxdrostat | BaxHTN (Phase 3) | 1 mg | 264 | 38.3 | Hyperkalemia (7.2%), Headache (3.0%), Dizziness (2.7%) |
| 2 mg | 266 | 45.9 | Hyperkalemia (9.4%), Headache (4.9%), Dizziness (3.4%) | ||
| Placebo | 264 | 37.5 | Headache (3.4%) | ||
| Lorundrostat | Target-HTN (Phase 2) | 50 mg QD | 29 | 51.7 | Hyperkalemia (10.3%), Headache (6.9%), Dizziness (6.9%) |
| 100 mg QD | 31 | 58.1 | Hyperkalemia (12.9%), Headache (9.7%), Dizziness (6.5%) | ||
| Placebo | 32 | 43.8 | Headache (6.3%) | ||
| Spironolactone | PATHWAY-2 | 25-50 mg | 285 | 61.1 | Gynecomastia/breast tenderness (6%), Hyperkalemia (see Table 3) |
| Placebo | 274 | 58.0 | - | ||
| Finerenone | FIDELIO-DKD | 10/20 mg | 2833 | 86.8 | Hyperkalemia (18.3%), Hypotension (4.8%) |
| Placebo | 2841 | 88.0 | - |
Note: Data for common TEAEs are presented as reported in the respective publications. Direct comparison of specific AEs across trials should be done with caution due to differences in trial design and reporting.
Serious Adverse Events and Discontinuations
The incidence of serious adverse events (SAEs) and discontinuations due to adverse events are critical measures of a drug's tolerability.
Table 2: Incidence of Serious Adverse Events (SAEs) and Discontinuations due to AEs
| Drug | Trial | Dose | N | SAEs (%) | Discontinuation due to AEs (%) |
| Baxdrostat | BrigHTN (Phase 2) | 0.5 mg | 69 | 1.4 | 1.4 |
| 1 mg | 69 | 0 | 1.4 | ||
| 2 mg | 67 | 1.5 | 3.0 | ||
| Placebo | 69 | 2.9 | 1.4 | ||
| Baxdrostat | BaxHTN (Phase 3) | 1 mg | 264 | 1.9 | 3.0 |
| 2 mg | 266 | 3.4 | 3.8 | ||
| Placebo | 264 | 2.7 | 1.9 | ||
| Lorundrostat | Target-HTN (Phase 2) | 50 mg QD | 29 | 0 | 3.4 |
| 100 mg QD | 31 | 3.2 | 6.5 | ||
| Placebo | 32 | 0 | 3.1 | ||
| Spironolactone | PATHWAY-2 | 25-50 mg | 285 | 2.3 | Not explicitly reported |
| Placebo | 274 | 1.7 | Not explicitly reported | ||
| Finerenone | FIDELIO-DKD | 10/20 mg | 2833 | 31.9 | 6.3 |
| Placebo | 2841 | 34.3 | 5.4 |
A Closer Look at Hyperkalemia
A key safety consideration for any agent that modulates the renin-angiotensin-aldosterone system is the risk of hyperkalemia.
Table 3: Incidence of Hyperkalemia
| Drug | Trial | Dose | N | Any Hyperkalemia (%) | Severe Hyperkalemia (>6.0 mmol/L) (%) |
| Baxdrostat | BrigHTN (Phase 2) | 0.5 mg | 69 | 2.9 | 0 |
| 1 mg | 69 | 2.9 | 0 | ||
| 2 mg | 67 | 7.5 | 3.0 | ||
| Placebo | 69 | 0 | 0 | ||
| Baxdrostat | BaxHTN (Phase 3) | 1 mg | 264 | 7.2 | 2.3 |
| 2 mg | 266 | 9.4 | 3.0 | ||
| Placebo | 264 | 2.3 | 0.4 | ||
| Lorundrostat | Target-HTN (Phase 2) | 50 mg QD | 29 | 10.3 | 3.4 |
| 100 mg QD | 31 | 12.9 | 6.5 | ||
| Placebo | 32 | 0 | 0 | ||
| Spironolactone | PATHWAY-2 | 25-50 mg | 285 | Not explicitly reported as % | 2.1 |
| Placebo | 274 | Not explicitly reported as % | 0 | ||
| Finerenone | FIDELIO-DKD | 10/20 mg | 2833 | 18.3 | 2.3 |
| Placebo | 2841 | 9.0 | 0.8 |
Mechanism of Action: Aldosterone Synthase Inhibitors vs. Mineralocorticoid Receptor Antagonists
The distinct mechanisms of action of aldosterone synthase inhibitors and mineralocorticoid receptor antagonists may contribute to their different side effect profiles.
References
Safety Operating Guide
Handling Bafrekalant: A Guide to Laboratory Safety and Disposal
Disclaimer: As of November 2025, specific safety data, including a formal Material Safety Data Sheet (MSDS), for Bafrekalant is not publicly available. The following guidelines are based on best practices for handling potent, novel pharmaceutical compounds, likely classified as a kinase inhibitor. These recommendations are intended to provide a starting point for safety protocols and should be supplemented with a compound-specific risk assessment once more information becomes available.
Researchers, scientists, and drug development professionals must exercise extreme caution when handling this compound. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Essential Safety and Handling
Given the likely potent nature of this compound as a targeted therapeutic agent, stringent safety measures are necessary to minimize exposure risk. Personnel should be trained in handling potent compounds before working with this substance.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Required Equipment | Specifications |
| Primary Engineering Controls | Chemical Fume Hood or Glove Box | For all weighing and solution preparation of dry powder. |
| Gloves | Double Nitrile Gloves | Inner glove tucked under the lab coat cuff, outer glove covering the cuff. Change outer glove immediately upon suspected contamination. |
| Eye Protection | Chemical Safety Goggles | Must provide a complete seal around the eyes. |
| Lab Coat | Disposable, Solid-Front Lab Coat with Cuffs | To be removed before exiting the designated handling area. |
| Respiratory Protection | N95 or Higher Respirator | Recommended for handling of the powder form, even within a fume hood. |
Operational Plan for Handling
A clear, step-by-step procedure is critical to ensure safe handling during routine laboratory activities.
Workflow for Handling this compound
Caption: A procedural workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure. All waste should be treated as hazardous pharmaceutical waste.
Waste Segregation and Disposal Route
| Waste Type | Container | Disposal Method |
| Solid Waste (unused powder, contaminated PPE, etc.) | Labeled, sealed hazardous waste container (e.g., black bin) | Incineration by a licensed hazardous waste disposal company. |
| Liquid Waste (solutions containing this compound) | Labeled, sealed hazardous waste container | Incineration by a licensed hazardous waste disposal company. Do not dispose down the drain. |
| Sharps (needles, contaminated glass) | Puncture-proof sharps container | Incineration by a licensed hazardous waste disposal company. |
Hypothetical Signaling Pathway and Experimental Protocol
While the specific mechanism of action for this compound is not yet detailed in public literature, we can postulate a hypothetical signaling pathway and a corresponding experimental protocol based on its likely function as a kinase inhibitor. This section is for illustrative purposes to guide potential research directions.
Postulated Signaling Pathway Inhibition
Many kinase inhibitors target pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway. The following diagram illustrates a hypothetical point of inhibition for this compound within this pathway.
Hypothetical this compound Mechanism of Action
Caption: A diagram illustrating the hypothetical inhibition of the RAF kinase by this compound.
Experimental Protocol: Western Blot for ERK Phosphorylation
To test the hypothesis that this compound inhibits the MAPK/ERK pathway, a western blot can be performed to measure the phosphorylation of ERK in response to the compound.
Objective: To determine the effect of this compound on growth factor-induced ERK phosphorylation in a relevant cancer cell line.
Materials:
-
This compound
-
Relevant cancer cell line (e.g., A549)
-
Cell culture medium and supplements
-
Growth factor (e.g., EGF)
-
Lysis buffer
-
Primary antibodies (anti-p-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate cells and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the medium with serum-free medium and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with a growth factor (e.g., EGF at 100 ng/mL) for 10 minutes.
-
Lysis: Wash the cells with cold PBS and then add lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blot:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
This guide provides a foundational framework for the safe handling and initial investigation of this compound. As more data becomes available, these protocols should be updated to reflect compound-specific hazards and characteristics. Always prioritize safety and adhere to institutional guidelines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
